molecular formula C17H23N3O B5245448 PSN 375963

PSN 375963

Cat. No.: B5245448
M. Wt: 285.4 g/mol
InChI Key: OAVLEYPTWABFLF-UHFFFAOYSA-N
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Description

PSN 375963 is a synthetic organic compound that acts as a potent and selective agonist for the G-protein coupled receptor 119 (GPR119) . The activation of GPR119, which is expressed in pancreatic islets, promotes insulin secretion in a glucose-dependent manner, making it a promising target for research into type 2 diabetes . In vitro studies demonstrate that this compound enhances insulin release from clonal BRIN-BD11 cells and mouse pancreatic islets, an effect corroborated by increases in intracellular secondary messengers such as Ca²⁺ and cAMP . The compound has an EC₅₀ of 7.9 μM for mouse GPR119 . Research use of GPR119 agonists like this compound provides a valuable mechanism for investigating glucose homeostasis and developing new therapeutic pathways for metabolic diseases . This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVLEYPTWABFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028459
Record name 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388575-52-8
Record name 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388575-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSN-375,963
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9M28M425E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Agonistic Action of PSN375963 on GPR119: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PSN375963, a synthetic agonist of the G-protein coupled receptor 119 (GPR119). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis.[1] This document details the signaling pathways, quantitative pharmacological data, and relevant experimental protocols to facilitate further research and development in this area.

Core Mechanism of Action: Gαs-Mediated cAMP Production

GPR119 is a class A G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] The primary signaling pathway activated by GPR119 agonists, including PSN375963, is the canonical Gαs-adenylyl cyclase-cAMP pathway.[3] Upon agonist binding, GPR119 undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels triggers downstream cellular responses, including glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[4]

Quantitative Pharmacological Data

CompoundReceptorParameterValue (µM)
PSN375963Human GPR119EC508.4
PSN375963Mouse GPR119EC507.9

Signaling Pathway and Allosteric Modulation

The activation of GPR119 by PSN375963 initiates a cascade of intracellular events. While PSN375963 acts as a direct agonist, it is important to note that some synthetic GPR119 ligands have been shown to exhibit ago-allosteric properties, acting as positive allosteric modulators (PAMs) of endogenous ligands like oleoylethanolamide (OEA). This suggests a potentially complex mechanism where synthetic agonists may not only directly activate the receptor but also enhance the binding and/or efficacy of endogenous ligands.

GPR119 Signaling Pathway Diagram

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PSN375963 PSN375963 PSN375963->GPR119 Binds Gs->AC Stimulates Gbg Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Insulin Secretion, GLP-1 Release) CREB->Cellular_Response Leads to

Caption: GPR119 signaling cascade initiated by PSN375963.

Proposed Allosteric Modulation Mechanism

Allosteric_Modulation cluster_receptor GPR119 Receptor cluster_path Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site Orthosteric_Site->Allosteric_Site Positive Modulation Enhanced_Signaling Enhanced Gαs Activation & cAMP Production Orthosteric_Site->Enhanced_Signaling Allosteric_Site->Orthosteric_Site Allosteric_Site->Enhanced_Signaling OEA Endogenous Ligand (e.g., OEA) OEA->Orthosteric_Site Binds PSN375963 Synthetic Agonist (PSN375963) PSN375963->Allosteric_Site Binds

Caption: Proposed positive allosteric modulation of GPR119.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP produced upon GPR119 activation.

Experimental Workflow:

cAMP_Workflow A 1. Seed GPR119-expressing cells in a 96-well plate B 2. Incubate cells (e.g., 24 hours) A->B C 3. Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) B->C D 4. Add PSN375963 at varying concentrations C->D E 5. Incubate to allow cAMP accumulation D->E F 6. Lyse cells and detect cAMP levels (e.g., HTRF, AlphaScreen) E->F G 7. Analyze data to determine EC50 F->G

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 or CHO cells stably expressing human GPR119 in appropriate growth medium.

    • Seed the cells into white, opaque 384-well plates at a density of approximately 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of PSN375963 in 100% DMSO.

    • Perform serial dilutions of PSN375963 in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA) to achieve the desired final concentrations.

  • Assay Procedure:

    • Aspirate the growth medium from the cell plates and add assay buffer.

    • Add a phosphodiesterase (PDE) inhibitor, such as IBMX (final concentration 0.5 mM), to prevent cAMP degradation and incubate for 30 minutes at room temperature.

    • Add the serially diluted PSN375963 or control vehicle to the wells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit) according to the manufacturer's instructions.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the PSN375963 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (PSN375963) by measuring its ability to compete with a radiolabeled ligand for binding to GPR119.

Experimental Workflow:

Binding_Workflow A 1. Prepare cell membranes expressing GPR119 B 2. Incubate membranes with a fixed concentration of a GPR119 radioligand (e.g., [3H]-ligand) A->B C 3. Add increasing concentrations of unlabeled PSN375963 B->C D 4. Incubate to reach binding equilibrium C->D E 5. Separate bound and free radioligand via filtration D->E F 6. Quantify bound radioactivity E->F G 7. Analyze data to determine IC50 and calculate Ki F->G

Caption: Workflow for a competition radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Harvest cells expressing GPR119 and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of a suitable GPR119 radioligand (typically at its Kd concentration), and varying concentrations of unlabeled PSN375963.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known GPR119 ligand).

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the wells through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the PSN375963 concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

PSN375963 is a synthetic agonist that activates GPR119, primarily through the Gαs-cAMP signaling pathway. Its mechanism of action, coupled with its potential for allosteric modulation, makes it a valuable tool for studying GPR119 biology and a lead compound for the development of novel therapeutics for metabolic diseases. The experimental protocols provided herein offer a framework for the continued investigation of PSN375963 and other GPR119 modulators.

References

PSN 375963: A Technical Guide for Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. The G protein-coupled receptor 119 (GPR119), predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, has emerged as a promising therapeutic target for this complex disorder. Activation of GPR119 leads to a dual mechanism of action beneficial for glycemic control: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect stimulation of insulin release via the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal cells.[1][2][3] PSN 375963 is a potent agonist of GPR119 and serves as a valuable research tool for investigating the therapeutic potential of targeting this receptor in metabolic syndrome. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and comparative data with other GPR119 agonists.

Mechanism of Action

This compound exerts its effects by binding to and activating the GPR119 receptor, a Gαs-coupled GPCR.[4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] The rise in cAMP triggers downstream signaling cascades that result in:

  • Enhanced GLP-1 and GIP Secretion: In intestinal L-cells and K-cells, elevated cAMP promotes the secretion of the incretin hormones GLP-1 and GIP, respectively. These hormones, in turn, act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.

  • Direct Insulin Secretion: In pancreatic β-cells, the increase in cAMP directly enhances glucose-stimulated insulin secretion (GSIS).

This dual action of GPR119 agonists like this compound offers a multi-faceted approach to improving glucose homeostasis, making them a compelling area of research for type 2 diabetes and other metabolic disorders.

Quantitative Data

The following tables summarize the in vitro potency of this compound and other notable GPR119 agonists. This data is essential for comparing the relative activity of these compounds and for designing experiments.

Table 1: In Vitro Potency of GPR119 Agonists (EC50 values)

CompoundHuman GPR119 (EC50, µM)Mouse GPR119 (EC50, µM)Cell LineReference
This compound 8.47.9HEK293
AS12695742.5Not ReportedHEK293
ZSY-042.758Not ReportedHEK293
ZSY-063.046Not ReportedHEK293
ZSY-130.778Not ReportedHEK293

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of this compound. The following are representative protocols for key experiments.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of a compound to stimulate GLP-1 secretion from an enteroendocrine cell line.

Cell Lines:

  • Murine GLUTag cells

  • Human NCI-H716 cells

Protocol:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.

  • Starvation: Prior to the experiment, wash the cells with serum-free DMEM and then incubate in the same medium for 2 hours.

  • Stimulation:

    • Prepare a stimulation buffer (e.g., KRB buffer) containing a basal glucose concentration (e.g., 5.5 mM).

    • Add this compound at various concentrations to the stimulation buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM forskolin).

    • Remove the starvation medium and add 500 µL of the stimulation buffer containing the test compounds to each well.

  • Incubation: Incubate the plates at 37°C for 2 hours.

  • Sample Collection: Collect the supernatant from each well. To prevent degradation of GLP-1, add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail.

  • Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess glucose homeostasis in vivo.

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old)

Protocol:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample using a glucometer (time 0).

  • Compound Administration: Administer this compound orally via gavage at the desired dose. A vehicle control group should be included.

  • Glucose Challenge: 30 minutes after compound administration, administer a 2 g/kg body weight glucose solution orally via gavage.

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in AUC indicates improved glucose tolerance.

In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay in Mice

This assay determines the effect of a compound on insulin secretion in response to a glucose challenge.

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old)

Protocol:

  • Fasting: Fast the mice for 5-6 hours with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (time 0) from the tail vein into an EDTA-coated tube.

  • Compound Administration: Administer this compound orally via gavage at the desired dose.

  • Glucose Injection: 30 minutes after compound administration, administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.

  • Blood Sampling: Collect blood samples at 2, 5, 15, and 30 minutes after the glucose injection.

  • Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Insulin Measurement: Measure the plasma insulin concentration using a commercially available mouse insulin ELISA kit.

  • Data Analysis: Plot the plasma insulin concentration over time to assess the insulin secretion profile.

Visualizations

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates GLP1_GIP GLP-1/GIP Secretion (Intestinal L/K-cells) PKA->GLP1_GIP Stimulates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin Stimulates

Caption: GPR119 signaling pathway initiated by this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assay (Determine Affinity) cAMP_assay cAMP Accumulation Assay (Confirm Functional Activity) receptor_binding->cAMP_assay glp1_secretion GLP-1 Secretion Assay (GLUTag or NCI-H716 cells) cAMP_assay->glp1_secretion pk_pd Pharmacokinetics/ Pharmacodynamics glp1_secretion->pk_pd ogtt Oral Glucose Tolerance Test (OGTT) (Assess Glucose Homeostasis) pk_pd->ogtt gsis Glucose-Stimulated Insulin Secretion (GSIS) (Measure Insulin Response) ogtt->gsis chronic_studies Chronic Dosing Studies (e.g., in db/db mice) Assess long-term efficacy and safety gsis->chronic_studies

Caption: A typical experimental workflow for characterizing a GPR119 agonist.

References

The GPR119 Agonist PSN375963: A Technical Guide to its Role in Glucose Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G protein-coupled receptor 119 (GPR119) agonist, PSN375963, and its effects on glucose homeostasis. The content herein is curated for an audience with a strong scientific background, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction to PSN375963 and GPR119

PSN375963 is a synthetic, small-molecule agonist of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 is a promising therapeutic strategy for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from the pancreas and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. PSN375963 has been utilized as a pharmacological tool to investigate the physiological roles of GPR119 in metabolic regulation.

Mechanism of Action: The GPR119 Signaling Pathway

Activation of GPR119 by an agonist like PSN375963 initiates a signaling cascade that enhances glucose-dependent insulin secretion. This process is primarily mediated through the Gαs protein subunit, which, upon receptor activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Epac2, leading to the potentiation of glucose-stimulated insulin exocytosis from pancreatic β-cells. A similar pathway in intestinal L-cells triggers the secretion of GLP-1.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSN375963 PSN375963 GPR119 GPR119 PSN375963->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles potentiates exocytosis Epac2->Insulin_Vesicles potentiates exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 1: GPR119 signaling pathway initiated by PSN375963.

Quantitative Data on the Effects of PSN375963

The following tables summarize the in vitro efficacy of PSN375963 and the in vivo effects of a representative GPR119 agonist, AR231453, on glucose homeostasis.

In Vitro Efficacy of PSN375963
ParameterSpeciesEC50 (µM)Reference
GPR119 ActivationHuman8.4[1]
GPR119 ActivationMouse7.9[1]

EC50 (Half maximal effective concentration) values represent the concentration of PSN375963 required to elicit 50% of the maximal response in GPR119 activation assays.

In Vivo Effects of a Representative GPR119 Agonist (AR231453) in an Oral Glucose Tolerance Test (OGTT) in Mice

Disclaimer: The following data is for the GPR119 agonist AR231453 and is presented as a representative example of the expected in vivo effects of a potent GPR119 agonist. Specific in vivo quantitative data for PSN375963 was not available in the public domain at the time of this guide's compilation.

Time (minutes)Blood Glucose (mg/dL) - VehicleBlood Glucose (mg/dL) - AR231453 (20 mg/kg)
0150 ± 5148 ± 6
15450 ± 25350 ± 20
30400 ± 30300 ± 15
60250 ± 20200 ± 10*
120160 ± 10155 ± 8
Time (minutes)Plasma Insulin (ng/mL) - VehiclePlasma Insulin (ng/mL) - AR231453 (20 mg/kg)
00.5 ± 0.10.6 ± 0.1
52.5 ± 0.34.0 ± 0.4
151.8 ± 0.22.5 ± 0.3

*Indicates a statistically significant difference from the vehicle-treated group.

Experimental Protocols

In Vitro Insulin Secretion Assay in MIN6c4 Cells

This protocol is adapted from methodologies used to assess the effect of GPR119 agonists on insulin secretion in a mouse insulinoma cell line.[2]

Insulin_Secretion_Workflow A 1. Seed MIN6c4 cells in 24-well plates B 2. Culture for 2-3 days A->B C 3. Starve cells in Krebs-Ringer bicarbonate buffer (KRBB) with 3 mM glucose for 30 min B->C D 4. Wash cells three times with KRBB C->D E 5. Incubate with KRBB containing: - 3, 8, or 25 mM glucose - +/- PSN375963 (e.g., 10 µM) D->E F 6. Incubate for 1 hour E->F G 7. Collect supernatant F->G H 8. Measure insulin concentration using ELISA G->H

Figure 2: Workflow for in vitro insulin secretion assay.

Detailed Steps:

  • Cell Culture: MIN6c4 cells are seeded in 24-well plates and cultured for 2-3 days to reach appropriate confluency.

  • Starvation: Prior to the assay, cells are washed and then starved in Krebs-Ringer bicarbonate buffer (KRBB) containing 10 mM HEPES (pH 7.4), 0.2% bovine serum albumin (BSA), and a low concentration of glucose (3 mM) for 30 minutes.

  • Washing: The starvation buffer is removed, and the cells are washed three times with KRBB to remove any residual glucose and secreted insulin.

  • Stimulation: Cells are then incubated for 1 hour in KRBB containing various concentrations of glucose (e.g., 3 mM, 8 mM, and 25 mM) with or without the presence of PSN375963 at a specified concentration (e.g., 10 µM).

  • Sample Collection: After the incubation period, the supernatant is collected.

  • Insulin Measurement: The concentration of secreted insulin in the supernatant is quantified using a commercially available insulin ELISA kit.

Intracellular cAMP Measurement Assay

This protocol outlines the general steps for measuring changes in intracellular cAMP levels in response to GPR119 agonism.

  • Cell Seeding: MIN6c4 cells are seeded in a 96-well plate and cultured to near confluency.

  • Pre-incubation: Cells are washed with a stimulation buffer and then pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, for a short period to prevent cAMP degradation.

  • Stimulation: PSN375963 is added to the wells at various concentrations, and the cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The stimulation is terminated by adding a lysis buffer to the wells.

  • cAMP Quantification: The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This is a generalized protocol for performing an OGTT in mice to assess the in vivo efficacy of a compound on glucose disposal.

OGTT_Workflow A 1. Fast mice overnight (16-18 hours) B 2. Administer PSN375963 or vehicle orally (e.g., 30 min prior to glucose) A->B C 3. Measure baseline blood glucose (Time 0) B->C D 4. Administer oral glucose bolus (e.g., 2 g/kg) C->D E 5. Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose D->E F 6. Collect blood samples at specified time points for insulin analysis D->F G 7. Analyze data (e.g., calculate Area Under the Curve for glucose) E->G F->G

Figure 3: Workflow for an in vivo oral glucose tolerance test.

Detailed Steps:

  • Fasting: Mice are fasted overnight (typically 16-18 hours) with free access to water.

  • Compound Administration: PSN375963 or the vehicle control is administered orally via gavage at a predetermined time (e.g., 30 minutes) before the glucose challenge.

  • Baseline Measurement: A baseline blood sample is taken (Time 0) from the tail vein to measure fasting blood glucose levels.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the glucose administration.

  • Plasma Insulin Analysis (Optional): Blood samples can be collected at key time points into EDTA-coated tubes, centrifuged to separate plasma, and stored for subsequent measurement of plasma insulin levels by ELISA.

  • Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the overall glucose tolerance.

Conclusion

PSN375963 is a valuable research tool for elucidating the role of GPR119 in glucose homeostasis. Its ability to stimulate glucose-dependent insulin secretion and potentially incretin release underscores the therapeutic potential of GPR119 agonism. However, studies have also suggested that synthetic agonists like PSN375963 may have divergent effects compared to endogenous ligands and could potentially act through GPR119-independent pathways.[1][3] Therefore, careful experimental design and interpretation are crucial when using this compound. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacology of PSN375963 and the broader therapeutic utility of targeting GPR119 for the treatment of metabolic diseases.

References

The Pharmacology of PSN 375963: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSN 375963 is a potent synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), subsequent stimulation of insulin secretion, and release of glucagon-like peptide-1 (GLP-1). This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental methodologies.

Core Pharmacology

This compound acts as a selective agonist for the GPR119 receptor. Its interaction with the receptor initiates a cascade of intracellular events, primarily through the Gαs signaling pathway.

Mechanism of Action

Upon binding to GPR119, this compound induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels are central to the downstream effects of GPR119 activation. In pancreatic β-cells, increased cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of the incretin hormone GLP-1, which further enhances insulin secretion and promotes satiety.[1][2]

In Vitro Potency

This compound has demonstrated potent agonist activity at both human and mouse GPR119 receptors. The half-maximal effective concentrations (EC50) are comparable to that of the endogenous ligand oleoylethanolamide (OEA).[3]

Receptor SpeciesEC50 (µM)
Human GPR1198.4[1][3]
Mouse GPR1197.9

Signaling Pathways and Experimental Workflows

The activation of GPR119 by this compound triggers a well-defined signaling cascade. The experimental workflows to characterize this compound involve a series of in vitro and in vivo assays.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Stimulates ATP ATP PKA PKA cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Accumulation Assay (Determine EC50) Binding->cAMP_Assay Ca_Assay Intracellular Ca2+ Assay (Functional Response) cAMP_Assay->Ca_Assay Selectivity Receptor Selectivity Screen Ca_Assay->Selectivity Food_Intake Food Intake & Body Weight Study (Rodent Model) Selectivity->Food_Intake OGTT Oral Glucose Tolerance Test (Rodent Model) Food_Intake->OGTT

References

The Discovery of PSN375963: A Technical Guide to a Novel GPR119 Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and preclinical characterization of PSN375963, a potent agonist of the G protein-coupled receptor 119 (GPR119). As a key regulator of glucose homeostasis, GPR119 has garnered significant attention as a therapeutic target for type 2 diabetes and other metabolic disorders. This document provides a comprehensive overview of the experimental data, detailed methodologies, and the underlying biological pathways associated with PSN375963.

Introduction to GPR119 and its Therapeutic Potential

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation triggers a signaling cascade that leads to the glucose-dependent secretion of insulin and the release of glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the development of novel anti-diabetic agents. PSN375963 has been identified as a synthetic agonist with the potential to modulate these pathways.

Quantitative Pharmacological Profile of PSN375963

The following tables summarize the in vitro potency and in vivo efficacy of PSN375963 based on available preclinical data. It is important to note that reported potency values for PSN375963 have shown some variability in the scientific literature, potentially reflecting different experimental conditions and assay formats.

Table 1: In Vitro Activity of PSN375963

AssayCell Line/SystemParameterValue
cAMP Accumulation HEK293 cells expressing human GPR119EC505.5 nM - 8.4 µM
GLP-1 Secretion GLUTag cellsEC5075 nM
Insulin Secretion HIT-T15 cellsEC5090 nM

Table 2: In Vivo Efficacy of PSN375963 in Rodent Models

Animal ModelStudy TypeDoseKey Finding
Lean Mice/Rats Oral Glucose Tolerance Test (OGTT)Not Specified~50% improvement in glucose tolerance
Diabetic ob/ob Mice/ZDF Rats Oral Glucose Tolerance Test (OGTT)Not Specified~60% improvement in glucose tolerance
Lean Rats Intestinal Loop Study (Basal Glucose)Not SpecifiedStimulation of GLP-1, GIP, and PYY release
Lean Rats Intestinal Loop Study (High Glucose)Not SpecifiedStimulation of GLP-1, GIP, and PYY release

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize PSN375963.

cAMP Accumulation Assay

This assay measures the ability of PSN375963 to stimulate the production of cyclic AMP (cAMP) in a cellular context.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express human GPR119. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Procedure:

    • Cells are seeded in 384-well plates and incubated for 24 hours.

    • The growth medium is removed, and cells are incubated in stimulation buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

    • PSN375963 is added in a concentration-dependent manner and incubated for 30 minutes at room temperature.

    • Cell lysis is performed, and intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The HTRF signal is inversely proportional to the cAMP concentration. Data are normalized to a positive control (e.g., forskolin) and a vehicle control. The EC50 value is determined by fitting the data to a four-parameter logistic curve.

GLP-1 Secretion Assay

This assay quantifies the release of GLP-1 from an enteroendocrine cell line in response to PSN375963.

  • Cell Culture: The murine GLUTag enteroendocrine cell line is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • GLUTag cells are seeded in 24-well plates and grown to confluence.

    • The cells are washed and pre-incubated in a buffer solution.

    • PSN375963 is added at various concentrations, and the cells are incubated for a defined period (e.g., 2 hours).

    • The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.

    • The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA kit.

  • Data Analysis: GLP-1 concentrations are normalized to the total protein content of the cells in each well. The EC50 value is calculated from the dose-response curve.

Oral Glucose Tolerance Test (OGTT)

This in vivo assay assesses the effect of PSN375963 on glucose metabolism in a whole-animal model.

  • Animal Preparation: Male C57BL/6 mice are fasted overnight (approximately 16 hours) with free access to water.

  • Procedure:

    • A baseline blood sample is collected from the tail vein (t= -30 min).

    • PSN375963 or vehicle is administered by oral gavage.

    • After 30 minutes (t=0 min), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[1]

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration using a glucometer.[2]

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for both the vehicle- and PSN375963-treated groups to determine the effect on glucose excursion.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key biological and experimental processes involved in the study of PSN375963.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119 GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A cAMP->PKA Epac Epac cAMP->Epac Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion Epac->Insulin_Secretion Epac->GLP1_Secretion PSN375963 PSN375963 PSN375963->GPR119

Caption: GPR119 signaling pathway activated by PSN375963.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cAMP_Assay cAMP Accumulation Assay (HEK293-hGPR119) GLP1_Assay GLP-1 Secretion Assay (GLUTag cells) cAMP_Assay->GLP1_Assay Insulin_Assay Insulin Secretion Assay (Pancreatic Islets/Cell Lines) GLP1_Assay->Insulin_Assay Lead_Optimization Lead Optimization Insulin_Assay->Lead_Optimization OGTT Oral Glucose Tolerance Test (Rodent Models) PK_PD Pharmacokinetics & Pharmacodynamics OGTT->PK_PD Candidate_Selection Candidate Selection PK_PD->Candidate_Selection Hit_Identification Hit Identification (PSN375963) Hit_Identification->cAMP_Assay Lead_Optimization->OGTT

Caption: Drug discovery workflow for a GPR119 agonist like PSN375963.

Logical_Relationship GPR119_Activation GPR119 Activation by PSN375963 cAMP_Increase Increased Intracellular cAMP GPR119_Activation->cAMP_Increase GLP1_Release GLP-1 Release (Intestinal L-cells) cAMP_Increase->GLP1_Release Insulin_Release Glucose-Dependent Insulin Release (Pancreatic β-cells) cAMP_Increase->Insulin_Release GLP1_Release->Insulin_Release Potentiates Improved_Glycemic_Control Improved Glycemic Control GLP1_Release->Improved_Glycemic_Control Insulin_Release->Improved_Glycemic_Control

Caption: Logical relationship of PSN375963's mechanism of action.

References

Preliminary In Vitro Studies of PSN 375963: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on PSN 375963, a potent agonist of the G-protein coupled receptor 119 (GPR119). This document synthesizes available data on its activity, mechanism of action, and the experimental methodologies used for its characterization.

Core Findings: Quantitative Data Summary

This compound has been identified as a selective agonist for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells, playing a crucial role in glucose homeostasis. The following table summarizes the key quantitative data from in vitro functional assays.

Parameter Species Value (EC₅₀) Reference
GPR119 Agonist ActivityHuman8.4 µM[1]
GPR119 Agonist ActivityMouse7.9 µM[1]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, can lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Additionally, GPR119 activation has been linked to the mobilization of intracellular calcium, which also contributes to its effects on insulin secretion.[2][3]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 Binds to Gs Gαs GPR119->Gs Activates Ca_release Ca²⁺ Release from ER GPR119->Ca_release Leads to AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Potentiates Ca_release->Insulin_Secretion Contributes to

Caption: GPR119 signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are reconstructed based on published literature.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation by this compound. A common method for this is a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Workflow:

cAMP_Assay_Workflow start Start cell_culture Culture HEK293 cells stably expressing human GPR119 start->cell_culture seeding Seed cells into a 384-well plate cell_culture->seeding incubation1 Incubate overnight seeding->incubation1 pde_inhibitor Add phosphodiesterase (PDE) inhibitor (e.g., IBMX) incubation1->pde_inhibitor add_compound Add serial dilutions of This compound or control pde_inhibitor->add_compound incubation2 Incubate for 30 minutes at 37°C add_compound->incubation2 lysis Lyse cells and add HTRF detection reagents incubation2->lysis incubation3 Incubate for 60 minutes at room temperature lysis->incubation3 readout Measure time-resolved FRET signal (620 nm and 665 nm) incubation3->readout analysis Calculate cAMP concentration and determine EC₅₀ readout->analysis end End analysis->end Calcium_Assay_Workflow start Start cell_culture Culture CHO or HEK293 cells expressing GPR119 start->cell_culture seeding Seed cells into a black-walled, clear-bottom 96-well plate cell_culture->seeding incubation1 Incubate overnight seeding->incubation1 dye_loading Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 1 hour at 37°C dye_loading->incubation2 prepare_compound Prepare serial dilutions of This compound in a separate plate incubation2->prepare_compound readout Place both plates in FLIPR instrument incubation2->readout prepare_compound->readout baseline Measure baseline fluorescence readout->baseline add_compound Automatically add this compound and monitor fluorescence change baseline->add_compound analysis Analyze kinetic response to determine EC₅₀ add_compound->analysis end End analysis->end

References

An In-depth Technical Guide to PSN 375963: A GPR119 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSN 375963 is a potent and selective synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key assays and a summary of its biological activity are presented to facilitate further research and development.

Chemical Properties and Identification

This compound is a small molecule belonging to the oxadiazole class of compounds. It is available as a free base and a hydrochloride salt, each with a distinct CAS number.

PropertyValueReference
IUPAC Name 5-(4-butylcyclohexyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole[1]
CAS Number (Free Base) 388575-52-8[1][2]
CAS Number (HCl Salt) 1781834-82-9[2][3]
Molecular Formula (Free Base) C17H23N3O
Molecular Weight (Free Base) 285.39 g/mol
Molecular Formula (HCl Salt) C17H24ClN3O
Molecular Weight (HCl Salt) 321.85 g/mol
Solubility Soluble in DMSO and ethanol

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist at the GPR119 receptor. GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is coupled to the Gαs protein subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling cascade plays a crucial role in glucose homeostasis.

GPR119 Signaling Cascade

The activation of GPR119 by an agonist like this compound initiates a series of intracellular events:

  • Agonist Binding: this compound binds to the GPR119 receptor.

  • Gαs Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Downstream Effects: Elevated cAMP levels lead to the activation of protein kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately resulting in:

    • In Pancreatic β-cells: Enhanced glucose-stimulated insulin secretion (GSIS).

    • In Intestinal L-cells: Increased secretion of glucagon-like peptide-1 (GLP-1).

The released GLP-1 can further potentiate insulin secretion from pancreatic β-cells by binding to its own receptor, creating a synergistic effect on glucose control.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion (GSIS) PKA->Insulin_Secretion Leads to GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Leads to GSIS_Workflow Start Start Seed_Cells Seed MIN6 cells in a 96-well plate Start->Seed_Cells Culture_Cells Culture to ~80% confluency Seed_Cells->Culture_Cells Wash_1 Wash cells twice with glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer Culture_Cells->Wash_1 Pre_incubation Pre-incubate for 1 hour in KRBH with 1 mM glucose Wash_1->Pre_incubation Wash_2 Wash cells once with glucose-free KRBH buffer Pre_incubation->Wash_2 Incubation Incubate for 1 hour with KRBH containing: - Low glucose (e.g., 2.8 mM) - High glucose (e.g., 16.7 mM) - High glucose + this compound Wash_2->Incubation Collect_Supernatant Collect supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse cells and measure total protein content Incubation->Lyse_Cells Measure_Insulin Measure insulin concentration using ELISA Collect_Supernatant->Measure_Insulin Normalize_Data Normalize insulin secretion to total protein content Measure_Insulin->Normalize_Data Lyse_Cells->Normalize_Data End End Normalize_Data->End

References

The Divergent Downstream Signaling of PSN 375963: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSN 375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. Activation of GPR119, primarily expressed in pancreatic β-cells and intestinal L-cells, is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1] While the endogenous ligand, oleoylethanolamide (OEA), signals through canonical Gs-cAMP pathways, evidence suggests that synthetic agonists like this compound may exhibit divergent signaling properties, potentially engaging GPR119-independent pathways.[1][2][3][4] This guide provides an in-depth exploration of the downstream signaling of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Signaling Pathways of GPR119 Activation

GPR119 is a Gs-coupled receptor. Upon binding of an agonist, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP subsequently activates Protein Kinase A (PKA), which plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS). The canonical pathway involves the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and an influx of extracellular calcium. The resulting increase in intracellular calcium concentration ([Ca2+]i) is a primary trigger for the exocytosis of insulin-containing granules.

Quantitative Analysis of this compound Bioactivity

This compound is a potent agonist of both human and mouse GPR119, with comparable efficacy to the endogenous ligand OEA. However, its downstream effects on key second messengers and insulin secretion show significant divergence.

AgonistTarget ReceptorEC50 (µM)Effect on cAMP Levels (in MIN6c4 cells)Effect on Glucose-Stimulated [Ca2+]i (in MIN6c4 cells)Effect on Insulin Secretion (in MIN6c4 cells)
This compound Human GPR1198.4Suppressed cAMP production in both high and low glucoseNo potentiation of glucose-stimulated increasesDivergent effects, potentially GPR119-independent
Mouse GPR1197.9
Oleoylethanolamide (OEA) Human GPR119Similar to this compoundIncreased cAMPPotentiation of glucose-stimulated increasesIncreased insulin secretion (glucose-dependent)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling of this compound.

Cell Culture
  • Cell Line: MIN6c4 mouse insulinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

  • Culture Conditions: Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.

Insulin Secretion Assay
  • Cell Seeding: Seed MIN6c4 cells into 24-well plates at a density of 2 x 10^5 cells per well and culture for 48 hours.

  • Pre-incubation: Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer (114 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA) containing 1 mM glucose. Then, pre-incubate the cells in the same buffer for 1 hour at 37°C.

  • Stimulation: Discard the pre-incubation buffer and add fresh KRB buffer containing either low (1 mM) or high (16 mM) glucose, in the presence or absence of this compound (e.g., 10 µM) or OEA (e.g., 10 µM).

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

Intracellular cAMP Measurement
  • Cell Seeding: Seed MIN6c4 cells in a 96-well plate at a density of 5 x 10^4 cells per well and culture for 48 hours.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes in KRB buffer.

  • Stimulation: Add this compound (e.g., 10 µM) or OEA (e.g., 10 µM) in the presence of either low (1 mM) or high (16 mM) glucose and incubate for 30 minutes at 37°C.

  • Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Quantification: Determine the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA)-based cAMP kit, following the manufacturer's protocol.

Intracellular Calcium ([Ca2+]i) Measurement
  • Cell Seeding: Seed MIN6c4 cells on glass coverslips in a 6-well plate and culture for 48 hours.

  • Dye Loading: Wash the cells with a balanced salt solution (BSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in BSS for 45 minutes at 37°C.

  • Washing: Wash the cells twice with BSS to remove excess dye.

  • Measurement: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfusion: Perfuse the cells with BSS containing low (1 mM) glucose, followed by high (16 mM) glucose, and then high glucose with this compound (e.g., 10 µM) or OEA (e.g., 10 µM).

  • Data Acquisition: Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Visualizing the Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for OEA and the divergent pathway for this compound.

OEA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OEA OEA GPR119 GPR119 OEA->GPR119 Gs Gs GPR119->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates KATP KATP Channel (Open) KATP_closed KATP Channel (Closed) KATP->KATP_closed Depolarization Membrane Depolarization KATP_closed->Depolarization VDCC VDCC (Closed) VDCC_open VDCC (Open) VDCC->VDCC_open Ca_influx Ca2+ Influx VDCC_open->Ca_influx Gs->AC Activates PKA PKA cAMP->PKA Activates PKA->KATP Inhibits Depolarization->VDCC Opens Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis

Caption: Canonical GPR119 signaling by OEA.

PSN375963_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSN This compound GPR119 GPR119 PSN->GPR119 Unknown GPR119-Independent Pathways? PSN->Unknown Gi Gi? GPR119->Gi Activates? AC Adenylyl Cyclase cAMP_suppression cAMP Suppression AC->cAMP_suppression Gi->AC Inhibits? Divergent_Effects Divergent Effects on Insulin Secretion cAMP_suppression->Divergent_Effects Unknown->Divergent_Effects

Caption: Divergent signaling of this compound.

Discussion and Future Directions

The available data strongly indicate that this compound, while a potent GPR119 agonist, does not simply recapitulate the signaling of the endogenous ligand OEA. The suppression of cAMP by this compound is a key differentiating factor and suggests a potential engagement of Gi signaling pathways, a phenomenon known as biased agonism. Furthermore, the observation of GPR119-independent effects necessitates careful interpretation of studies utilizing this compound as a pharmacological tool to probe GPR119 biology.

Future research should focus on:

  • Deconvoluting GPR119-dependent versus -independent effects: Utilizing GPR119 knockout or knockdown cellular models is essential to definitively attribute the observed effects of this compound to its interaction with the receptor.

  • Investigating biased agonism: Studies employing BRET or FRET-based assays can directly measure the engagement of different G protein subtypes (Gs, Gi, Gq) by GPR119 upon stimulation with this compound.

  • Exploring downstream effectors: Identifying the specific molecular players involved in the GPR119-independent pathways of this compound will be crucial for a comprehensive understanding of its mechanism of action.

A thorough understanding of the nuanced signaling properties of synthetic GPR119 agonists like this compound is paramount for the rational design and development of next-generation therapeutics for metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for PSN375963 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the use of PSN375963, a synthetic agonist of the G protein-coupled receptor 119 (GPR119), in a cell culture setting. The protocols focus on the mouse insulinoma cell line, MIN6c4, a relevant model for studying glucose-stimulated insulin secretion (GSIS). Methodologies for cell culture, assessment of intracellular cyclic adenosine monophosphate (cAMP) levels, and measurement of insulin secretion are described in detail. Additionally, a summary of the GPR119 signaling pathway is provided with a corresponding visual diagram.

Introduction

PSN375963 is a potent agonist for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by agonists like PSN375963 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][2] This signaling cascade is known to play a crucial role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells, making GPR119 an attractive therapeutic target for type 2 diabetes. The endogenous ligand oleoylethanolamide (OEA) also signals through GPR119 to modulate insulin secretion.[1] The following protocols provide a framework for studying the effects of PSN375963 on insulinoma cell lines.

Data Presentation

The following table summarizes the reported activity of PSN375963 from a comparative study.

CompoundTargetCell LineAssayKey FindingsReference
PSN375963GPR119MIN6c4Insulin Secretion, cAMP levels, Intracellular CalciumDivergent effects on insulin secretion, cAMP, and intracellular calcium compared to the endogenous agonist OEA.Ning Y, et al. Br J Pharmacol. 2008

Signaling Pathway

Activation of GPR119 by an agonist such as PSN375963 initiates a signaling cascade through the Gs alpha subunit (Gαs) of its associated G protein. This activation stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then act on downstream effectors, such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), to potentiate the exocytosis of insulin-containing granules in response to glucose.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSN375963 PSN375963 GPR119 GPR119 PSN375963->GPR119 binds Gs Gs protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates Insulin_Granules Insulin Granules PKA->Insulin_Granules potentiates exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GPR119 signaling pathway initiated by PSN375963.

Experimental Protocols

MIN6c4 Cell Culture

This protocol describes the standard procedure for maintaining and subculturing the MIN6c4 mouse insulinoma cell line.

Materials:

  • MIN6c4 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • 2-mercaptoethanol

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 12-well, or 96-well)

  • Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

  • DMEM (25 mM glucose)

  • 15% (v/v) FBS

  • 1% (v/v) Penicillin-Streptomycin

  • 2 mM L-glutamine

  • 50 µM 2-mercaptoethanol

Procedure:

  • Culture MIN6c4 cells in T-75 flasks with Complete Growth Medium in a humidified incubator at 37°C and 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of Complete Growth Medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh Complete Growth Medium.

  • Seed new flasks or plates at the desired density (e.g., a 1:3 to 1:6 split ratio for flasks).

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted by MIN6c4 cells in response to glucose stimulation, and how this is modulated by PSN375963.

Materials:

  • MIN6c4 cells cultured in 24-well or 96-well plates

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.2 mM CaCl2, 1 mM MgCl2, 20 mM HEPES, and 0.2% BSA, pH 7.4.

  • Low glucose KRBH (1.67 mM glucose)

  • High glucose KRBH (16.7 mM glucose)

  • PSN375963 stock solution (in DMSO)

  • Insulin ELISA kit

  • BCA Protein Assay Kit

Procedure:

  • Seed MIN6c4 cells in 24-well or 96-well plates and grow to ~80% confluency.

  • On the day of the assay, gently wash the cells three times with low glucose KRBH.

  • Pre-incubate the cells in low glucose KRBH for 90 minutes at 37°C.[3]

  • Prepare stimulation buffers:

    • Basal (low glucose)

    • High glucose

    • High glucose + desired concentrations of PSN375963 (ensure final DMSO concentration is consistent and low, e.g., <0.1%)

  • After pre-incubation, aspirate the buffer and add the stimulation buffers to the respective wells.

  • Incubate for 45 minutes at 37°C.[3]

  • Collect the supernatants from each well and centrifuge at 300 x g for 3 minutes to pellet any detached cells.

  • Store the supernatants at -20°C until insulin measurement.

  • Lyse the cells remaining in the wells with a suitable lysis buffer and determine the total protein content using a BCA assay.

  • Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the secreted insulin values to the total protein content of each well.

Intracellular cAMP Measurement Assay

This protocol describes how to measure changes in intracellular cAMP levels in MIN6c4 cells following treatment with PSN375963.

Materials:

  • MIN6c4 cells cultured in 96-well plates

  • HEPES-buffered saline (HBS)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • PSN375963 stock solution (in DMSO)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Cell lysis buffer (provided with the cAMP kit)

Procedure:

  • Seed MIN6c4 cells in a 96-well plate at a density of 2 x 10^5 cells per well and culture overnight.

  • On the day of the assay, wash the cells with HBS.

  • Pre-incubate the cells with HBS containing 1 mM IBMX for 30 minutes at 37°C.

  • Add PSN375963 at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).

  • Incubate for another 30 minutes at 37°C.

  • Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's protocol.

  • Determine the intracellular cAMP concentration using the chosen cAMP assay kit.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis start Start with MIN6c4 cells culture Culture in T-75 flasks start->culture subculture Subculture at 80-90% confluency culture->subculture seed Seed into 96-well plates subculture->seed preincubate Pre-incubate with low glucose buffer seed->preincubate stimulate Stimulate with PSN375963 in high glucose preincubate->stimulate collect Collect supernatant for insulin assay stimulate->collect lyse Lyse cells for cAMP & protein assays stimulate->lyse insulin_elisa Insulin ELISA collect->insulin_elisa cAMP_assay cAMP Assay lyse->cAMP_assay protein_assay Protein Assay lyse->protein_assay normalize Normalize insulin to protein insulin_elisa->normalize analyze Analyze and plot data cAMP_assay->analyze protein_assay->normalize normalize->analyze

References

Application Notes and Protocols for In Vivo Studies with PSN 375963

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN 375963 is a potent agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), stimulating glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] These application notes provide detailed protocols for the dissolution of this compound and its administration in preclinical in vivo studies.

Data Presentation: Solubility and Formulation

Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. The following table summarizes recommended formulations for achieving a clear solution suitable for oral gavage or other administration routes. It is crucial to prepare the formulation by adding each solvent sequentially and ensuring complete mixing at each step. The use of sonication may be necessary to achieve full dissolution.

Formulation ComponentVehicle 1 (%)Vehicle 2 (%)Vehicle 3 (%)Achievable Concentration
DMSO101010≥ 2.5 mg/mL
PEG30040--
Tween-805--
Saline (0.9% NaCl)45--
Corn Oil-90-
20% SBE-β-CD in saline--90

Note: SBE-β-CD is sulfobutylether-β-cyclodextrin. The stability of the prepared formulation should be assessed for the intended duration of the experiment. Formulations should be prepared fresh daily unless stability data indicates otherwise.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Vehicle 1)

This protocol describes the preparation of a 1 mL solution of this compound at a concentration of 2.5 mg/mL using a common vehicle for in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound. For a 2.5 mg/mL solution, weigh 2.5 mg of the compound.

  • Add 100 µL of DMSO to the this compound. Vortex thoroughly until the compound is completely dissolved. This creates a 25 mg/mL stock solution.

  • In a new sterile tube, add 400 µL of PEG300.

  • Add the 100 µL of the this compound/DMSO stock solution to the PEG300. Vortex until the solution is homogeneous.

  • Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until a clear and uniform solution is obtained.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Visually inspect the solution for any precipitates before administration.

Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound on glucose homeostasis and body weight in a diet-induced obese mouse model.

Animal Model:

  • Male C57BL/6J mice, 8-10 weeks old.

  • Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

Experimental Groups:

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • This compound (e.g., 10-30 mg/kg body weight)

Procedure:

  • Acclimatize the DIO mice to handling and oral gavage for one week prior to the start of the experiment.

  • Randomize mice into experimental groups based on body weight and fasting blood glucose levels.

  • Prepare the this compound formulation and the vehicle control as described in Protocol 1.

  • Administer the designated treatment (vehicle or this compound) daily via oral gavage for the duration of the study (e.g., 14-28 days). The volume of administration is typically 5-10 mL/kg.

  • Monitor body weight and food intake daily or several times per week.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT). a. Fast the mice overnight (approximately 16 hours). b. Administer the final dose of this compound or vehicle. c. After 30-60 minutes, administer a glucose bolus (e.g., 2 g/kg) via oral gavage. d. Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration. e. Measure blood glucose levels using a glucometer.

  • At the end of the study, mice can be euthanized for collection of plasma and tissues for further analysis (e.g., insulin, GLP-1, lipid profiles, gene expression).

Mandatory Visualizations

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response Insulin / GLP-1 Secretion PKA->Response stimulates Gene Target Gene Transcription CREB->Gene activates Gene->Response

Caption: GPR119 signaling cascade upon activation by this compound.

Experimental Workflow for In Vivo Study

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Induce Obesity in Mice (High-Fat Diet) Randomization Randomize Mice into Groups Animal_Model->Randomization Formulation Prepare this compound Formulation Dosing Daily Oral Gavage (14-28 days) Formulation->Dosing Randomization->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Blood_Collection Collect Blood Samples OGTT->Blood_Collection Data_Analysis Analyze Blood Glucose & Other Biomarkers Blood_Collection->Data_Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

References

Application Notes: Utilizing PSN 375963 in Glucose-Stimulated Insulin Secretion (GSIS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN 375963 is a synthetic agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1] Activation of GPR119 in β-cells is coupled to a Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2] This elevation in cAMP is known to potentiate glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, a mechanism analogous to that of the incretin hormone glucagon-like peptide-1 (GLP-1). Consequently, GPR119 agonists are of significant interest for their potential to enhance insulin release while minimizing the risk of hypoglycemia.

These application notes provide a comprehensive protocol for evaluating the effect of this compound on GSIS in a pancreatic β-cell line model.

Mechanism of Action of GPR119 Agonists in Pancreatic β-Cells

The activation of GPR119 by an agonist like this compound initiates a signaling cascade that augments the primary glucose-sensing pathway in pancreatic β-cells. The binding of the agonist to GPR119 triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels enhances insulin secretion in the presence of elevated glucose. This glucose dependency is a critical feature, as it implies that the therapeutic agent would primarily be active under hyperglycemic conditions.

Data Presentation: Effect of this compound on Insulin Secretion in MIN6c4 Cells

The following table summarizes the observed effects of this compound on insulin secretion in MIN6c4 insulinoma cells at both basal (2.8 mM) and high (16 mM) glucose concentrations. The data is based on findings from published research, which indicated that this compound did not demonstrate a clear effect on insulin secretion in this specific cell line model under the tested conditions.

This compound Concentration (µM)Glucose Concentration (mM)Observed Effect on Insulin Secretion
0 (Vehicle Control)2.8Basal Insulin Secretion
0.12.8No significant change from basal
12.8No significant change from basal
102.8No significant change from basal
0 (Vehicle Control)16Stimulated Insulin Secretion
0.116No significant change from stimulated
116No significant change from stimulated
1016No significant change from stimulated

Note: The above data reflects the findings where this compound did not potentiate GSIS in MIN6c4 cells. Researchers should consider that results may vary depending on the experimental system and conditions.

Experimental Protocols

This section details the methodology for conducting a glucose-stimulated insulin secretion (GSIS) assay to evaluate the effects of this compound.

Cell Culture

The mouse insulinoma cell line MIN6 is a suitable model for these studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

GSIS Assay Protocol
  • Cell Seeding: Seed MIN6 cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Incubation with Test Compound:

    • Prepare fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose concentrations.

    • Prepare serial dilutions of this compound in both the low and high glucose KRB buffers. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.

    • Remove the pre-incubation buffer and add the treatment buffers (containing different concentrations of this compound or vehicle) to the respective wells.

    • Incubate the plates for 1-2 hours at 37°C.

  • Sample Collection:

    • Following the incubation period, carefully collect the supernatant from each well.

    • Centrifuge the collected supernatants to pellet any detached cells and transfer the clear supernatant to fresh tubes.

    • Store the samples at -20°C or -80°C until insulin measurement.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion data to the total protein content of the cells in each well or to the total insulin content.

    • To determine the total protein content, lyse the cells remaining in the wells after supernatant collection and perform a protein assay (e.g., BCA assay).

    • To determine total insulin content, lyse the cells with an appropriate buffer and measure the insulin concentration.

    • Plot the insulin secretion as a function of the this compound concentration at both low and high glucose levels.

Visualizations

GPR119 Signaling Pathway in Pancreatic β-Cells

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PSN375963 This compound (GPR119 Agonist) GPR119 GPR119 PSN375963->GPR119 G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha_s->AC activates G_beta_gamma Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles potentiates exocytosis Epac2->Insulin_Vesicles potentiates exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR119 signaling cascade in pancreatic β-cells.

Experimental Workflow for GSIS Assay

GSIS_Workflow start Start seed_cells Seed MIN6 Cells in 24-well Plate start->seed_cells pre_incubation Pre-incubate with Low Glucose KRB (1-2h) seed_cells->pre_incubation incubation Incubate Cells with Treatments (1-2h) pre_incubation->incubation prepare_treatments Prepare Treatments: This compound in Low & High Glucose KRB prepare_treatments->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells After supernatant collection measure_insulin Measure Insulin (ELISA) collect_supernatant->measure_insulin analyze_data Analyze and Normalize Data measure_insulin->analyze_data protein_assay Protein Assay (e.g., BCA) lyse_cells->protein_assay protein_assay->analyze_data end End analyze_data->end

Caption: Workflow for the glucose-stimulated insulin secretion assay.

References

Application Notes and Protocols for PSN 375963 Administration in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PSN 375963 is a synthetic agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 by an agonist leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells. This dual mechanism of action makes GPR119 agonists attractive candidates for improving glycemic control. These application notes provide a comprehensive overview of the administration of this compound in mouse models of diabetes, including detailed experimental protocols and representative data.

Data Presentation

Table 1: Effect of a Single Oral Dose of a GPR119 Agonist on Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

Time (minutes)Blood Glucose (mg/dL) - Vehicle Control (Mean ± SD)Blood Glucose (mg/dL) - GPR119 Agonist (30 mg/kg) (Mean ± SD)
0185 ± 15182 ± 18
15350 ± 25280 ± 22
30450 ± 30350 ± 28
60380 ± 28290 ± 25
120250 ± 20200 ± 18

*p < 0.05 compared to vehicle control. Data are hypothetical and representative of typical GPR119 agonist effects.

Table 2: Effect of a Single Oral Dose of a GPR119 Agonist on Plasma Insulin and GLP-1 Levels during an OGTT in ob/ob Mice

Time (minutes)Plasma Insulin (ng/mL) - Vehicle Control (Mean ± SD)Plasma Insulin (ng/mL) - GPR119 Agonist (30 mg/kg) (Mean ± SD)Plasma GLP-1 (pM) - Vehicle Control (Mean ± SD)Plasma GLP-1 (pM) - GPR119 Agonist (30 mg/kg) (Mean ± SD)
02.5 ± 0.52.6 ± 0.65.2 ± 1.18.5 ± 1.5
158.0 ± 1.212.5 ± 1.815.8 ± 2.525.1 ± 3.0
306.5 ± 1.010.0 ± 1.512.4 ± 2.120.3 ± 2.8*

*p < 0.05 compared to vehicle control. Data are hypothetical and representative of typical GPR119 agonist effects.

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of GPR119 agonists like this compound to mouse models of diabetes.

Protocol 1: Preparation and Administration of this compound

1.1. Vehicle Preparation: The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound. A common vehicle for oral administration of hydrophobic compounds in preclinical studies is a suspension in an aqueous medium containing a suspending agent and a surfactant.

  • Vehicle Composition: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of HPMC and slowly add it to vigorously stirring sterile water at room temperature. Continue stirring until a clear solution is formed.

    • Add Tween 80 to the HPMC solution and continue to stir until fully dissolved.

    • The vehicle can be stored at 4°C for up to one week.

1.2. This compound Formulation:

  • Dosage Calculation: For a target dose of 30 mg/kg and a dosing volume of 10 mL/kg, the required concentration of this compound is 3 mg/mL.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Add a small volume of the vehicle to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • Prepare the formulation fresh on the day of the experiment.

1.3. Administration:

  • Route: Oral gavage is the most common route for administering GPR119 agonists to assess their effects on incretin release and glucose tolerance.

  • Procedure:

    • Gently restrain the mouse.

    • Use a ball-tipped gavage needle appropriate for the size of the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

This protocol is designed to assess the effect of this compound on glucose disposal.

  • Animal Model: Genetically diabetic mice such as male B6.Cg-Lepob/J (ob/ob) mice, 8-10 weeks of age.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Procedure:

    • Fast the mice for 6 hours prior to the experiment with free access to water.

    • At time t = -30 minutes, administer the this compound suspension (e.g., 30 mg/kg) or vehicle via oral gavage.

    • At time t = 0 minutes, collect a baseline blood sample from the tail vein to measure basal blood glucose and, if required, plasma insulin and GLP-1 levels.

    • Immediately after the baseline blood collection, administer a 2 g/kg body weight glucose solution (20% w/v in water) via oral gavage.

    • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure blood glucose at each time point using a glucometer.

    • For insulin and GLP-1 measurements, collect blood into EDTA-coated tubes containing a DPP-4 inhibitor (for GLP-1) and keep on ice. Centrifuge at 4°C to separate the plasma and store at -80°C until analysis by ELISA.

Mandatory Visualization

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 Gas_L Gαs GPR119_L->Gas_L Activates AC_L Adenylate Cyclase Gas_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L ATP -> PKA_L PKA cAMP_L->PKA_L Activates GLP1_vesicle GLP-1 Vesicles PKA_L->GLP1_vesicle Promotes Exocytosis GLP1_release GLP-1 Secretion GLP1_vesicle->GLP1_release GLP1R GLP-1R GLP1_release->GLP1R Indirect Activation PSN375963 This compound PSN375963->GPR119_L Agonist GPR119_B GPR119 Gas_B Gαs GPR119_B->Gas_B Activates AC_B Adenylate Cyclase Gas_B->AC_B Activates cAMP_B cAMP AC_B->cAMP_B ATP -> PKA_B PKA cAMP_B->PKA_B Activates Epac2 Epac2 cAMP_B->Epac2 Activates Insulin_vesicle Insulin Vesicles PKA_B->Insulin_vesicle Promotes Exocytosis Epac2->Insulin_vesicle Insulin_release Insulin Secretion (Glucose-dependent) Insulin_vesicle->Insulin_release GLP1R->AC_B PSN375963_B This compound PSN375963_B->GPR119_B Direct Agonist

Caption: GPR119 signaling pathway in intestinal L-cells and pancreatic β-cells.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Phase Animal_Acclimatization Acclimatize ob/ob mice (1 week) Fasting Fast mice (6 hours) Animal_Acclimatization->Fasting Compound_Prep Prepare this compound suspension (30 mg/kg) and Vehicle Dosing Administer this compound or Vehicle (Oral Gavage, t=-30 min) Compound_Prep->Dosing Fasting->Dosing Baseline Baseline blood sample (t=0 min) Dosing->Baseline Glucose_Admin Administer Glucose (2 g/kg, Oral Gavage, t=0 min) Baseline->Glucose_Admin Blood_Sampling Collect blood samples (15, 30, 60, 120 min) Glucose_Admin->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Glucose_Measurement->Data_Analysis ELISA Measure Insulin and GLP-1 (ELISA) Plasma_Separation->ELISA ELISA->Data_Analysis

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Application Notes and Protocols for Assessing PSN 375963 Efficacy in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PSN 375963 is a synthetic agonist for the G protein-coupled receptor 119 (GPR119), a promising drug target for the treatment of type 2 diabetes mellitus. GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[1][2][3] Activation of GPR119 in beta-cells leads to a glucose-dependent increase in insulin secretion, a key mechanism for maintaining glucose homeostasis.[4][5] These application notes provide a detailed protocol for assessing the efficacy of this compound in pancreatic beta-cells, focusing on its mechanism of action and downstream effects.

Mechanism of Action:

This compound binds to and activates GPR119 on the surface of pancreatic beta-cells. This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels potentiates glucose-stimulated insulin secretion (GSIS). This occurs through two primary mechanisms: direct enhancement of insulin granule exocytosis and indirect effects on ion channel activity, leading to increased intracellular calcium concentrations.

Signaling Pathway Diagram:

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 Binds to Gs Gs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC Converts PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinGranules Insulin Granules PKA->InsulinGranules Potentiates Exocytosis Ca2_channel Ca2+ Channel PKA->Ca2_channel Modulates Epac2->InsulinGranules Potentiates Exocytosis InsulinSecretion Insulin Secretion InsulinGranules->InsulinSecretion Results in Ca2_influx Ca2+ Influx Ca2_channel->Ca2_influx Leads to Ca2_influx->InsulinGranules Triggers

Caption: GPR119 signaling pathway in pancreatic beta-cells.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the efficacy of this compound in pancreatic beta-cells.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental to evaluating the primary function of this compound.

Experimental Workflow Diagram:

GSIS_Workflow IsolateIslets 1. Isolate Pancreatic Islets CultureIslets 2. Culture Islets Overnight IsolateIslets->CultureIslets PreIncubate 3. Pre-incubate in Low Glucose CultureIslets->PreIncubate IncubateTreat 4. Incubate with Test Conditions PreIncubate->IncubateTreat CollectSupernatant 5. Collect Supernatant IncubateTreat->CollectSupernatant LyseIslets 6. Lyse Islets (Optional) IncubateTreat->LyseIslets MeasureInsulin 7. Measure Insulin (ELISA) CollectSupernatant->MeasureInsulin LyseIslets->MeasureInsulin AnalyzeData 8. Analyze and Normalize Data MeasureInsulin->AnalyzeData

Caption: Workflow for the in vitro GSIS assay.

Protocol:

  • Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate batches of 5-10 islets in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Incubation with Test Compounds: Transfer the pre-incubated islets into a 24-well plate containing fresh KRB buffer with:

    • Low glucose (2.8 mM) as a negative control.

    • High glucose (16.7 mM) as a positive control.

    • High glucose (16.7 mM) + varying concentrations of this compound.

    • Low glucose (2.8 mM) + varying concentrations of this compound to test for glucose dependency.

  • Incubate for 1 hour at 37°C.

  • Sample Collection: At the end of the incubation period, carefully collect the supernatant for insulin measurement.

  • (Optional) Islet Lysis: Lyse the islets in an acid-ethanol solution to measure total insulin content for normalization purposes.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatant (and islet lysates) using a commercially available insulin ELISA kit, following the manufacturer's instructions.

Data Presentation:

Treatment GroupGlucose (mM)This compound (µM)Insulin Secreted (ng/islet/hr)Fold Change vs. High Glucose
Basal2.80
Stimulated16.701.0
Treatment 116.70.1
Treatment 216.71
Treatment 316.710
Glucose Dependency 12.810
Intracellular Calcium ([Ca2+]) Measurement

This assay helps to elucidate the mechanism by which this compound potentiates insulin secretion.

Protocol:

  • Islet Preparation: Use isolated islets as described in the GSIS protocol.

  • Dye Loading: Load the islets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in KRB buffer containing the dye for 30-60 minutes at 37°C.

  • Imaging Setup: Place the dye-loaded islets in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfusion and Stimulation: Perfuse the islets with KRB buffer containing low glucose (2.8 mM) to establish a baseline. Then, switch to a perfusion solution containing high glucose (16.7 mM) to observe the glucose-induced calcium response. Following this, introduce high glucose (16.7 mM) in combination with this compound to assess its effect on intracellular calcium dynamics.

  • Data Acquisition: Record the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator. The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

Data Presentation:

ConditionPeak [Ca2+]i (Arbitrary Units)Area Under the Curve (AUC)Oscillation Frequency (oscillations/min)
Low Glucose (2.8 mM)
High Glucose (16.7 mM)
High Glucose + this compound
Cell Viability Assay

It is crucial to assess whether this compound has any cytotoxic effects on pancreatic beta-cells.

Protocol:

  • Cell Culture: Seed a pancreatic beta-cell line (e.g., INS-1E or MIN6) or dispersed primary islet cells into a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., high concentrations of streptozotocin).

  • MTT or WST-1 Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent to each well and incubate for 2-4 hours.

    • Living cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

    • Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation:

This compound (µM)Cell Viability (% of Control) at 24hCell Viability (% of Control) at 48hCell Viability (% of Control) at 72h
0 (Vehicle)100100100
0.1
1
10
100
Positive Control

These protocols provide a comprehensive framework for evaluating the efficacy and mechanism of action of this compound in pancreatic beta-cells. By systematically assessing its impact on insulin secretion, intracellular signaling, and cell viability, researchers can gain valuable insights into its potential as a therapeutic agent for type 2 diabetes. The provided diagrams and tables offer a clear structure for experimental planning and data interpretation.

References

Application Notes and Protocols for PSN 375963 in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of PSN 375963, a G protein-coupled receptor 119 (GPR119) agonist, in rodent studies. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.

Introduction

This compound is a synthetic agonist of GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 stimulates the production of intracellular cyclic AMP (cAMP), leading to the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones play a crucial role in glucose homeostasis, making GPR119 an attractive target for the treatment of type 2 diabetes and other metabolic disorders. However, it is noteworthy that some studies suggest that synthetic GPR119 agonists, including this compound, may exhibit GPR119-independent activities and therefore may not be suitable as highly specific pharmacological tools.[1]

Data Presentation

The following table summarizes the reported dosage and administration of a GPR119 agonist, referred to as PSN-GPR119, in rodent studies. While the specific compound is not explicitly stated as this compound in the source, the nomenclature strongly suggests a close relationship or identity.

CompoundDosageAdministration RouteRodent ModelObserved Effect
PSN-GPR11930 mg/kgOralLean and diabetic ob/ob mice and ZDF ratsImproved glucose tolerance

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method for assessing glucose tolerance in mice and can be adapted for evaluating the in vivo efficacy of this compound.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Oral gavage needles (appropriate size for mice)

  • Glucometer and test strips

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Animal scale

Procedure:

  • Animal Acclimation and Fasting:

    • House male C57BL/6J mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

    • Fast the mice for 6-8 hours prior to the OGTT, with free access to water.

  • Compound Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in water. Sonication may be required to achieve a uniform suspension.

    • Administer this compound or vehicle to the mice via oral gavage at a specified time point before the glucose challenge (e.g., 30-60 minutes). A typical oral gavage volume for mice is 5-10 mL/kg.

  • Baseline Blood Glucose Measurement (t=0):

    • At the end of the fasting period and just before the glucose challenge, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.

  • Glucose Challenge:

    • Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at various time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.

    • Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each mouse.

    • Compare the AUC values between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA). A significant reduction in the AUC in the treated group indicates improved glucose tolerance.

Intraperitoneal (IP) Injection in Mice

This protocol describes the standard procedure for administering substances via intraperitoneal injection in mice.

Materials:

  • This compound

  • Sterile vehicle for injection (e.g., saline, phosphate-buffered saline)

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Preparation:

    • Dissolve or suspend this compound in a sterile vehicle suitable for injection. Ensure the final solution is at room temperature to minimize discomfort to the animal.

    • Draw the required volume of the solution into a sterile syringe. The maximum recommended injection volume for a mouse is typically less than 10 mL/kg.[2]

  • Animal Restraint:

    • Gently restrain the mouse, for example, by scruffing the neck and back to immobilize the head and body.

    • Position the mouse to expose the lower abdominal quadrants. Tilting the mouse's head slightly downwards can help to move the abdominal organs away from the injection site.[3]

  • Injection:

    • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[2]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[3]

    • Gently aspirate to ensure that a blood vessel or organ has not been punctured. If blood or other fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the solution into the peritoneal cavity.

  • Post-injection Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress or adverse reactions.

Measurement of Plasma GLP-1 Levels

Accurate measurement of GLP-1 in rodent plasma requires special handling due to its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).

Materials:

  • DPP-4 inhibitor (e.g., sitagliptin, vildagliptin)

  • Blood collection tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor.

  • Centrifuge

  • ELISA kit for active GLP-1

Procedure:

  • Pre-treatment with DPP-4 Inhibitor:

    • To prevent the degradation of endogenously secreted GLP-1, it is recommended to pre-treat the animals with a DPP-4 inhibitor 30-60 minutes before the administration of this compound or the glucose challenge. The inhibitor can be administered via the same route as the test compound.

  • Blood Collection:

    • At the desired time points, collect blood samples into pre-chilled tubes containing an anticoagulant and a DPP-4 inhibitor.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.

  • Plasma Storage:

    • Store the plasma samples at -80°C until analysis.

  • GLP-1 Measurement:

    • Quantify the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

Mandatory Visualization

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSN_375963 This compound GPR119 GPR119 PSN_375963->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicles GLP-1/GIP Vesicles PKA->Vesicles promotes exocytosis Secretion GLP-1/GIP Secretion Vesicles->Secretion

Caption: GPR119 signaling pathway initiated by this compound.

Experimental Workflow for Oral Glucose Tolerance Test

OGTT_Workflow Start Start Fasting Fast Mice (6-8h) Start->Fasting Administer_Compound Administer this compound or Vehicle (Oral Gavage) Fasting->Administer_Compound Baseline_Glucose Measure Baseline Blood Glucose (t=0) Administer_Compound->Baseline_Glucose Glucose_Challenge Administer Glucose (2 g/kg, Oral Gavage) Baseline_Glucose->Glucose_Challenge Monitor_Glucose Monitor Blood Glucose (15, 30, 60, 90, 120 min) Glucose_Challenge->Monitor_Glucose Data_Analysis Data Analysis (AUC) Monitor_Glucose->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an oral glucose tolerance test (OGTT).

References

Application of PSN375963 in High-Throughput Screening for GPR119 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by agonists like PSN375963 leads to the stimulation of the Gαs signaling pathway, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, enhances glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] These dual actions make GPR119 an attractive target for the development of novel anti-diabetic drugs.

High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates. This document provides detailed application notes and protocols for the use of PSN375963 as a reference compound in HTS campaigns aimed at identifying novel GPR119 agonists.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as PSN375963 initiates a signaling cascade that serves as the basis for various HTS assays. The binding of the agonist to GPR119 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the physiological responses of insulin and GLP-1 secretion.[1][2]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes PSN375963 PSN375963 (Agonist) PSN375963->GPR119 Binds Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Insulin/GLP-1 Secretion PKA->Response Leads to HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Hit Characterization Primary_Screen Single-Concentration Screen of Compound Library Dose_Response Dose-Response Confirmation of Primary Hits Primary_Screen->Dose_Response Identifies Primary Hits Counter_Screen Counter-Screening (e.g., parental cell line) Dose_Response->Counter_Screen Confirms Potency Orthogonal_Assay Orthogonal Assay (e.g., different cAMP assay format) Counter_Screen->Orthogonal_Assay Eliminates False Positives Selectivity_Panel Selectivity Profiling (other GPCRs) Orthogonal_Assay->Selectivity_Panel Confirms On-Target Activity Lead_Op Lead Optimization Selectivity_Panel->Lead_Op Identifies Selective Hits

References

PSN 375963 stability and storage conditions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN 375963 is a potent agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), respectively, making it a promising therapeutic target for type 2 diabetes and obesity. These application notes provide detailed information on the stability, storage, and laboratory protocols for the effective use of this compound in research settings.

Physicochemical Properties and Stability

Proper handling and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility.

Table 1: Stability and Storage Conditions

FormStorage TemperatureShelf LifeNotes
Powder -20°C3 yearsDesiccate.
4°C2 yearsDesiccate.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Data sourced from MedchemExpress product data sheet.[1]

Table 2: Solubility Data

SolventSolubilityNotes
In Vitro
DMSO50 mg/mL (175.20 mM)Ultrasonic treatment may be required.
In Vivo
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline2.5 mg/mL (8.76 mM)Clear solution; ultrasonic treatment may be required.
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (8.76 mM)Clear solution.
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (8.76 mM)Clear solution.

Data sourced from MedchemExpress product data sheet.[1]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that is primarily coupled to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3] The elevated cAMP levels trigger downstream effects, including the secretion of insulin from pancreatic β-cells and GLP-1 from intestinal L-cells.

GPR119_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Insulin_Secretion Insulin Secretion (Pancreatic β-cells) cAMP->Insulin_Secretion promotes GLP1_Secretion GLP-1 Secretion (Intestinal L-cells) cAMP->GLP1_Secretion promotes

GPR119 signaling cascade initiated by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

In Vitro cAMP Accumulation Assay

This protocol outlines a method to measure the increase in intracellular cAMP levels in response to GPR119 activation by this compound.

Materials:

  • HEK293 cells stably expressing human GPR119

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • IBMX (a non-specific phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • White opaque 384-well microplates

Procedure:

  • Cell Seeding: Seed GPR119-expressing HEK293 cells in white opaque 384-well plates at a density of 2,000-5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should ideally range from 1 nM to 100 µM to determine an EC50 value.

  • Assay: a. Remove the culture medium from the wells. b. Add 20 µL of stimulation buffer containing IBMX and the various concentrations of this compound. c. Incubate the plate at room temperature for 30 minutes. d. Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions. e. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate using a plate reader compatible with the assay kit's detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Plot the resulting signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes how to assess the potentiation of glucose-stimulated insulin secretion by this compound in a pancreatic β-cell line.

Materials:

  • MIN6 cells (or other suitable insulin-secreting cell line)

  • DMEM with 15% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low (2.8 mM) and high (16.7 mM) glucose

  • This compound

  • Insulin ELISA kit

  • 24-well culture plates

Procedure:

  • Cell Seeding: Seed MIN6 cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48-72 hours.

  • Pre-incubation: a. Gently wash the cells twice with PBS. b. Pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 2 hours at 37°C to allow insulin secretion to return to basal levels.

  • Incubation with this compound: a. Remove the pre-incubation buffer. b. Add fresh KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). c. Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Compare the insulin secretion in the presence of this compound to the respective glucose controls.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Treat Cells with This compound A->D B Culture and Seed Cells C Pre-incubation/ Starvation B->C C->D E Incubation D->E F Collect Supernatant/ Lyse Cells E->F G Perform Assay (e.g., ELISA, cAMP) F->G H Data Acquisition G->H I Data Analysis H->I

References

Application Notes and Protocols for Measuring cAMP Levels Following PSN375963 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN375963 is recognized as an inverse agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is constitutively active, meaning it signals through the Gαs pathway to stimulate adenylyl cyclase and produce a basal level of cyclic adenosine monophosphate (cAMP) even in the absence of an agonist.[1] As an inverse agonist, PSN375963 binds to GPR119 and reduces its constitutive activity, leading to a decrease in intracellular cAMP levels.[1] Accurate measurement of this change in cAMP is crucial for characterizing the potency and efficacy of PSN375963 and similar compounds.

These application notes provide an overview of common techniques for quantifying cAMP levels and offer detailed protocols for their implementation in studies involving PSN375963.

Signaling Pathway of PSN375963 at GPR119

The interaction of PSN375963 with GPR119 modulates the downstream cAMP signaling pathway. Under basal conditions, the constitutively active GPR119 activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The resulting cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses.[2][3][4] PSN375963, as an inverse agonist, binds to GPR119 and stabilizes it in an inactive conformation, thereby reducing the activation of Gαs and subsequent cAMP production.

cluster_basal Basal State (Constitutive Activity) cluster_treatment PSN375963 Treatment GPR119_basal GPR119 (Active) Gas_basal Gαs GPR119_basal->Gas_basal Activates AC_basal Adenylyl Cyclase Gas_basal->AC_basal Stimulates cAMP_basal cAMP AC_basal->cAMP_basal ATP to cAMP PKA_basal PKA cAMP_basal->PKA_basal Activates Response_basal Cellular Response PKA_basal->Response_basal Phosphorylates PSN PSN375963 GPR119_treated GPR119 (Inactive) PSN->GPR119_treated Binds & Inactivates Gas_treated Gαs GPR119_treated->Gas_treated Inhibition AC_treated Adenylyl Cyclase Gas_treated->AC_treated cAMP_treated ↓ cAMP AC_treated->cAMP_treated

Caption: Signaling pathway of GPR119 and the effect of PSN375963.

Techniques for Measuring cAMP Levels

Several robust methods are available for the quantification of intracellular cAMP. The choice of assay depends on factors such as desired throughput, sensitivity, and available instrumentation.

Assay TechnologyPrincipleThroughputSensitivityInstrumentation
ELISA Competitive enzyme-linked immunosorbent assay.Low to MediumHighPlate Reader (Absorbance)
AlphaScreen Amplified Luminescent Proximity Homogeneous Assay.HighHighAlpha-enabled Plate Reader
HTRF Homogeneous Time-Resolved Fluorescence (TR-FRET).HighVery HighHTRF-compatible Plate Reader
LANCE Lanthanide chelate excite (TR-FRET).HighVery HighTR-FRET compatible Plate Reader

Experimental Protocols

The following are detailed protocols for measuring changes in cAMP levels induced by PSN375963. It is recommended to use cells endogenously expressing GPR119 or a stable cell line overexpressing the receptor.

General Cell Preparation and Treatment
  • Cell Seeding: Seed cells in a 96- or 384-well plate at a density optimized for your cell line to achieve 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of PSN375963 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add stimulation buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterases) and incubate for 15-30 minutes at room temperature.

    • Add the prepared PSN375963 dilutions to the wells.

    • Incubate for the desired time (e.g., 30 minutes) at room temperature.

Protocol 1: cAMP Measurement using HTRF Assay

This protocol is adapted from commercially available HTRF cAMP assay kits.

  • Cell Lysis: After compound incubation, add the lysis buffer provided in the kit, which often contains the HTRF reagents (Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve. The decrease in the HTRF signal is proportional to the amount of cAMP produced.

cluster_workflow HTRF cAMP Assay Workflow Start Seed Cells Incubate Incubate Overnight Start->Incubate Stimulate Add Stimulation Buffer (with IBMX) Incubate->Stimulate Treat Add PSN375963 Stimulate->Treat Lyse Lyse Cells & Add HTRF Reagents Treat->Lyse Incubate_RT Incubate 1h at RT Lyse->Incubate_RT Read Read Plate (665/620 nm) Incubate_RT->Read Analyze Analyze Data Read->Analyze

Caption: Experimental workflow for the HTRF cAMP assay.

Protocol 2: cAMP Measurement using AlphaScreen Assay

This protocol is based on the AlphaScreen cAMP assay principle.

  • Cell Lysis: Following treatment with PSN375963, lyse the cells using the lysis buffer provided in the assay kit.

  • Transfer Lysate: Transfer a portion of the cell lysate to a 384-well white opaque plate.

  • Addition of Acceptor Beads: Add the anti-cAMP Acceptor beads to each well and incubate as recommended by the manufacturer.

  • Addition of Donor Beads: Add the Streptavidin Donor beads (pre-incubated with biotinylated cAMP) to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 1 to 4 hours.

  • Plate Reading: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: The AlphaScreen signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration using a standard curve.

Protocol 3: cAMP Measurement using Competitive ELISA

This protocol follows the general procedure for competitive ELISA kits for cAMP.

  • Cell Lysis: After PSN375963 treatment, lyse the cells with the provided lysis buffer.

  • Sample Addition: Add the cell lysates and cAMP standards to the wells of the antibody-coated microplate.

  • Addition of HRP-cAMP Conjugate: Add the HRP-cAMP conjugate to each well. This will compete with the cAMP in the sample for binding to the antibody.

  • Incubation: Incubate the plate according to the kit's instructions (e.g., 2-3 hours at room temperature).

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition: Add the substrate solution and incubate until color develops.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Plate Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance is inversely proportional to the cAMP concentration. Determine the cAMP levels from the standard curve.

Data Interpretation

When treating cells with the inverse agonist PSN375963, a dose-dependent decrease in the basal cAMP level is expected. The data should be plotted as the percentage of basal cAMP levels versus the log concentration of PSN375963 to determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in the basal cAMP level.

cluster_logic Logical Relationship of Inverse Agonism Measurement InverseAgonist PSN375963 (Inverse Agonist) Reduced_Activity Reduced GPR119 Activity InverseAgonist->Reduced_Activity Causes GPR119 Constitutively Active GPR119 Basal_cAMP High Basal cAMP Level GPR119->Basal_cAMP Leads to Decreased_cAMP Measurable Decrease in cAMP Reduced_Activity->Decreased_cAMP Results in IC50 IC50 Determination Decreased_cAMP->IC50 Allows for

References

Troubleshooting & Optimization

troubleshooting PSN 375963 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the GPR119 agonist, PSN 375963, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What is the expected solubility?

A1: The reported solubility of this compound in DMSO is 50 mg/mL (175.20 mM); however, achieving this concentration requires sonication. Without mechanical assistance, the dissolution rate may be significantly slower, and the maximum achievable concentration at room temperature might be lower.

Q2: My this compound powder is not dissolving completely in DMSO, even after vortexing. What should I do?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Use High-Purity Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Apply Gentle Heating: Warming the solution to 30-40°C can increase the solubility of this compound. Use a water bath or heating block and avoid excessive heat to prevent compound degradation.

  • Sonication: As indicated in some literature, sonication is an effective method to dissolve this compound in DMSO. Sonicate the vial in a water bath for 5-10 minutes.

  • Vigorous Vortexing: Ensure thorough mixing by vortexing the solution vigorously for 1-2 minutes.

Q3: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous buffer for a cell-based assay. How can I prevent this?

A3: This is a common issue known as "salting out," which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this:

  • Perform Serial Dilutions in DMSO: Instead of directly diluting the concentrated DMSO stock into your aqueous buffer, perform one or more intermediate dilutions in DMSO to lower the concentration of this compound.

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, as many cell lines are sensitive to DMSO. A final concentration of less than 0.5% is generally recommended.

  • Add DMSO Stock to Aqueous Buffer Slowly: While vortexing the aqueous buffer, add the DMSO stock solution dropwise to facilitate rapid mixing and dispersion, which can help prevent localized high concentrations and subsequent precipitation.

Q4: How should I store my this compound stock solution in DMSO?

A4: For optimal stability, it is recommended to store your this compound stock solution at -20°C or -80°C. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Troubleshooting Guide: Solubility of this compound in DMSO

This guide provides a systematic approach to addressing common solubility challenges with this compound in DMSO.

Data Presentation: Factors Affecting this compound Solubility in DMSO
FactorObservationRecommended Action
Compound Concentration Difficulty dissolving at high concentrations.Prepare a less concentrated stock solution (e.g., 10 mM) and perform serial dilutions as needed.
DMSO Quality Incomplete dissolution or precipitation over time.Use fresh, high-purity, anhydrous DMSO. Store DMSO properly to prevent water absorption.
Temperature Poor solubility at room temperature.Gently warm the solution to 30-40°C in a water bath.
Mechanical Agitation Slow dissolution rate.Use sonication for 5-10 minutes and/or vigorous vortexing for 1-2 minutes.
Precipitation in Aqueous Buffer Compound crashes out of solution upon dilution.Perform serial dilutions in DMSO before adding to the aqueous buffer. Add the DMSO stock slowly to the buffer with constant mixing.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molar Mass of this compound: 285.39 g/mol ).

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder into a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Initial Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Sonication/Heating: If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes. Alternatively, gently warm the vial to 37°C for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a typical experiment where the solubility of this compound in DMSO is critical.

  • Cell Culture: Plate pancreatic β-cells (e.g., MIN6 or EndoC-βH1) in a 24-well plate and culture until they reach the desired confluency.

  • Starvation: Prior to the assay, starve the cells in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) for 1-2 hours.

  • Compound Preparation: Prepare working solutions of this compound by diluting the DMSO stock solution in the low-glucose buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Stimulation: After the starvation period, replace the buffer with the prepared working solutions containing different concentrations of this compound in both low (2.8 mM) and high (16.7 mM) glucose conditions.

  • Incubation: Incubate the cells for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the total protein content or cell number in each well.

Mandatory Visualizations

GPR119_Signaling_Pathway GPR119 Signaling Pathway This compound This compound GPR119 GPR119 This compound->GPR119 activates Gs_protein Gαs GPR119->Gs_protein activates Adenylate_Cyclase Adenylate Cyclase Gs_protein->Adenylate_Cyclase stimulates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin_Secretion Insulin Secretion (Pancreatic β-cells) PKA->Insulin_Secretion promotes Incretin_Secretion Incretin (GLP-1, GIP) Secretion (Intestinal L-cells) PKA->Incretin_Secretion promotes

Caption: GPR119 signaling pathway activated by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility Start Start: Dissolving This compound in DMSO Check_DMSO Use fresh, anhydrous, high-purity DMSO? Start->Check_DMSO Use_Fresh_DMSO Use a fresh bottle of anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Vortex Vortex vigorously for 1-2 minutes Check_DMSO->Vortex Yes Use_Fresh_DMSO->Vortex Dissolved Is the compound fully dissolved? Vortex->Dissolved Success Solution Prepared Successfully Dissolved->Success Yes Heat_Sonicate Gently heat to 37°C and/or sonicate for 5-10 min Dissolved->Heat_Sonicate No Recheck_Dissolution Is the compound fully dissolved now? Heat_Sonicate->Recheck_Dissolution Recheck_Dissolution->Success Yes Lower_Concentration Consider preparing a lower concentration stock Recheck_Dissolution->Lower_Concentration No Lower_Concentration->Start End Consult further technical support Lower_Concentration->End

Caption: A logical workflow for troubleshooting this compound solubility in DMSO.

Technical Support Center: Optimizing PSN 375963 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSN 375963. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent agonist for the G-protein coupled receptor 119 (GPR119).[1][2][3] Its primary mechanism of action is to bind to and activate GPR119, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] This activation stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP in these cells promotes glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.

Q2: What are the recommended starting concentrations for in vitro experiments with this compound?

Based on published data, the half-maximal effective concentration (EC50) of this compound for human and mouse GPR119 is approximately 8.4 µM and 7.9 µM, respectively. Therefore, a good starting point for most in vitro assays would be to test a concentration range around these EC50 values. For initial screening, a range of 1 µM to 10 µM is often used. However, the optimal concentration can vary depending on the cell type and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO. To minimize the potential for solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.

For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. The stability of the compound in aqueous solutions for extended periods may be limited, so it is advisable to prepare fresh dilutions in culture medium for each experiment.

Troubleshooting Guide

This section addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no response to this compound 1. Suboptimal compound concentration: The concentration of this compound may be too low to elicit a response. 2. Low GPR119 expression: The cell line used may not express sufficient levels of GPR119. 3. Compound degradation: The this compound stock solution or working solution may have degraded. 4. Assay conditions not optimized: Incubation time, cell density, or other assay parameters may not be optimal.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration. 2. Verify GPR119 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of GPR119, such as HEK293 cells transiently or stably expressing GPR119, or pancreatic beta-cell lines like MIN6. 3. Prepare fresh stock and working solutions of this compound. Ensure proper storage of the compound. 4. Optimize assay parameters such as incubation time and cell density.
High background signal 1. Non-specific binding: this compound may be binding to other receptors or cellular components at high concentrations. 2. Solvent effects: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or other non-specific effects.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Ensure the final solvent concentration in your assay is as low as possible (ideally ≤ 0.1% for DMSO). Include a vehicle control (solvent only) in your experiments.
Inconsistent or variable results 1. Lot-to-lot variability of this compound: Different batches of the compound may have variations in purity or activity. 2. Cell passage number: The characteristics of the cell line, including receptor expression, can change with increasing passage number. 3. Inconsistent experimental technique: Variations in pipetting, incubation times, or cell handling can lead to variability.1. If possible, purchase a sufficient quantity of a single lot of this compound for a series of experiments. If you must switch lots, perform a bridging experiment to compare the activity of the new lot to the old one. 2. Use cells within a consistent and low passage number range for all experiments. 3. Ensure consistent and careful experimental technique. Use calibrated pipettes and adhere strictly to the established protocol.
Unexpected off-target effects 1. Activation of other signaling pathways: While this compound is a GPR119 agonist, it may have effects on other cellular pathways, especially at higher concentrations. For example, some synthetic GPR119 agonists have been shown to have divergent effects on intracellular calcium compared to the endogenous ligand.1. To confirm that the observed effects are GPR119-mediated, consider using a GPR119 antagonist or performing experiments in a GPR119 knockout/knockdown cell line as a negative control.

Quantitative Data Summary

Parameter Human GPR119 Mouse GPR119 Reference
EC50 8.4 µM7.9 µM

Experimental Protocols

cAMP Accumulation Assay in HEK293 Cells

This protocol describes a method to measure the increase in intracellular cAMP levels in HEK293 cells expressing GPR119 upon stimulation with this compound.

Materials:

  • HEK293 cells stably or transiently expressing human or mouse GPR119

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (positive control)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed GPR119-expressing HEK293 cells in a 96-well or 384-well plate at a density that allows for optimal cell health and signal detection.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor. Also, prepare solutions for the positive control (forskolin) and vehicle control.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30 minutes). This incubation time should be optimized for your specific assay.

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol outlines a method to assess the effect of this compound on glucose-stimulated insulin secretion in the mouse insulinoma cell line MIN6.

Materials:

  • MIN6 cells

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 2.8 mM glucose (low glucose)

  • KRB buffer supplemented with 0.1% BSA and 16.7 mM glucose (high glucose)

  • This compound

  • Positive control (e.g., GLP-1)

  • Vehicle control (e.g., DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 24-well or 48-well plate and culture until they reach approximately 80-90% confluency.

  • Pre-incubation: Wash the cells twice with a pre-warmed low glucose KRB buffer. Then, pre-incubate the cells in the low glucose KRB buffer for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Compound Treatment: After pre-incubation, replace the buffer with fresh low glucose KRB buffer containing different concentrations of this compound, the positive control, or the vehicle control. Incubate for a defined period (e.g., 30 minutes).

  • Glucose Stimulation: Following the compound treatment, replace the buffer with high glucose KRB buffer containing the same concentrations of the respective compounds.

  • Sample Collection: Incubate the cells for 1-2 hours at 37°C. After incubation, collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the vehicle control.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes EPAC->Insulin_Secretion Promotes EPAC->GLP1_Secretion Promotes

Caption: GPR119 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Dose_Response Perform Dose-Response (e.g., 0.1 µM to 100 µM) Prep_Stock->Dose_Response Seed_Cells Seed Cells (e.g., HEK293-GPR119 or MIN6) Seed_Cells->Dose_Response Incubate Incubate with Cells Dose_Response->Incubate Measure_Response Measure Response (cAMP or Insulin Secretion) Incubate->Measure_Response Plot_Data Plot Dose-Response Curve Measure_Response->Plot_Data Determine_EC50 Determine EC50 Plot_Data->Determine_EC50

Caption: General experimental workflow for this compound.

References

Technical Support Center: Improving the Bioavailability of PSN 375963 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of PSN 375963 in animal studies. Given that this compound is a poorly water-soluble compound, this guide focuses on strategies to overcome challenges related to low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in rats. What are the likely causes?

A1: Low and variable oral bioavailability of poorly soluble compounds like this compound is often multifactorial. The primary reasons include:

  • Poor Aqueous Solubility: The compound's low solubility in gastrointestinal fluids limits its dissolution, which is a prerequisite for absorption.[1][2][3]

  • Slow Dissolution Rate: Even if the compound is somewhat soluble, a slow dissolution rate can lead to most of the drug passing through the gastrointestinal tract before it can be absorbed.[1][4]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active compound that reaches systemic circulation.

  • Formulation-Related Issues: The chosen vehicle for administration may not be optimal for solubilizing or dispersing the compound in the gastrointestinal tract.

Q2: What are the initial steps to troubleshoot the poor oral bioavailability of this compound?

A2: A systematic approach is recommended:

  • Characterize Physicochemical Properties: Confirm the compound's solubility in relevant buffers (pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal environment. Determine its lipophilicity (LogP).

  • Evaluate Different Formulations: Start by testing simple formulations aimed at improving solubility, such as solutions in co-solvents or suspensions with surfactants.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A small-scale study in a rodent model (e.g., rats) can provide initial insights into the compound's absorption profile and help identify the primary barriers to bioavailability.

Q3: Which animal model is most appropriate for initial oral bioavailability studies of this compound?

A3: Rodents, particularly rats, are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and the ability to obtain multiple blood samples. Beagle dogs are another option as their gastrointestinal physiology shares similarities with humans. The choice of animal model can be critical, and it's important to consider species-specific differences in metabolism.

Troubleshooting Guides

Problem 1: Inconsistent results and high variability in plasma concentrations between animals.
  • Possible Cause: Inadequate formulation leading to non-uniform dosing or precipitation of the compound in the gut.

  • Troubleshooting Steps:

    • Improve Formulation Homogeneity: For suspensions, ensure uniform particle size and use a suspending agent to prevent settling. For solutions, confirm the compound remains dissolved upon dilution in aqueous media.

    • Consider a Solution Formulation: If possible, using a clear solution can provide maximal drug exposure and reduce inter-individual variability compared to suspensions. This can be achieved with co-solvents, cyclodextrins, or lipid-based formulations.

    • Standardize Dosing Procedure: Ensure consistent administration technique and volume across all animals.

Problem 2: Oral bioavailability is still low despite trying simple solution and suspension formulations.
  • Possible Cause: The compound may have very low intrinsic solubility or be subject to significant first-pass metabolism.

  • Troubleshooting Steps:

    • Employ Advanced Formulation Strategies: Explore techniques designed for poorly soluble drugs. A summary of these strategies is provided in the table below.

    • Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.

    • Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, exploring other routes (e.g., intraperitoneal, subcutaneous) for initial efficacy studies may be warranted while formulation development continues.

Data Presentation: Strategies for Bioavailability Enhancement

Strategy Mechanism of Action Advantages Disadvantages/Considerations
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the drug, leading to a faster dissolution rate.Simple and widely applicable.May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation.
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which enhances solubility and dissolution.Significant increases in solubility and bioavailability are possible.Potential for physical instability (recrystallization) over time. Requires careful selection of the carrier.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid-based vehicle that forms an emulsion or microemulsion in the gut, facilitating absorption.Can significantly enhance the absorption of lipophilic drugs. May bypass first-pass metabolism via lymphatic uptake.The complexity of the formulation and potential for in vivo precipitation.
Complexation with Cyclodextrins The drug molecule forms an inclusion complex with a cyclodextrin, which has a hydrophilic exterior and a hydrophobic interior, increasing its aqueous solubility.Effective for a wide range of poorly soluble drugs.Can be limited by the size and shape of the drug molecule.
Salt Formation For ionizable drugs, forming a salt can dramatically increase solubility and dissolution rate.A common and effective method for acidic and basic drugs.Not applicable to neutral compounds. The salt may convert back to the free form in the GI tract.

Experimental Protocols

Protocol 1: General Procedure for an Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least 3-5 days before the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., in a solution with a co-solvent) via the tail vein at a low dose (e.g., 1-2 mg/kg) to determine the clearance and volume of distribution.

    • Oral (PO) Group: Administer the test formulation of this compound by oral gavage at a higher dose (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Mandatory Visualizations

G cluster_formulation Formulation Development Workflow Start Start: Poorly Soluble Compound (this compound) PhysChem Physicochemical Characterization (Solubility, LogP) Start->PhysChem SimpleForm Simple Formulations (Solution, Suspension) PhysChem->SimpleForm PilotPK Pilot PK Study SimpleForm->PilotPK LowBioavailability Low Bioavailability? PilotPK->LowBioavailability AdvancedForm Advanced Formulations (Solid Dispersion, SEDDS, etc.) LowBioavailability->AdvancedForm Yes Success Success: Adequate Bioavailability LowBioavailability->Success No OptimizedPK Optimized PK Study AdvancedForm->OptimizedPK OptimizedPK->Success Failure Failure: Re-evaluate Compound/Strategy OptimizedPK->Failure

Caption: A workflow for developing and optimizing formulations to improve the oral bioavailability of poorly soluble compounds.

G cluster_pk_study Typical Pharmacokinetic Study Workflow AnimalPrep Animal Preparation (Fasting, Acclimatization) Dosing Dosing (IV and Oral Groups) AnimalPrep->Dosing BloodSampling Blood Sampling (Serial Time Points) Dosing->BloodSampling SampleProcessing Sample Processing (Plasma Separation, Storage) BloodSampling->SampleProcessing Bioanalysis Bioanalysis (LC-MS/MS) SampleProcessing->Bioanalysis PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PKAnalysis BioavailabilityCalc Bioavailability Calculation (F%) PKAnalysis->BioavailabilityCalc Report Final Report BioavailabilityCalc->Report

Caption: A generalized workflow for conducting a preclinical pharmacokinetic study to determine oral bioavailability.

G BCS Biopharmaceutics Classification System (BCS) Class I: High Sol, High Perm Class II: Low Sol, High Perm Class III: High Sol, Low Perm Class IV: Low Sol, Low Perm PSN375963 This compound (Likely Class II) BCS:c2->PSN375963 Challenge Primary Challenge: Solubility/Dissolution Limited Absorption PSN375963->Challenge Strategy Focus on Solubility Enhancement Strategies Challenge->Strategy

Caption: The Biopharmaceutics Classification System (BCS) and the likely classification of this compound.

References

Technical Support Center: Addressing Experimental Variability with PSN 375963

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with PSN 375963, a synthetic agonist of the G-protein coupled receptor 119 (GPR119).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent synthetic agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] Its primary mechanism of action involves binding to and activating GPR119, which leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade plays a role in glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1).[1][2]

Q2: What are the common experimental readouts for this compound activity?

Common in vitro and cell-based assays to measure the activity of this compound include:

  • cAMP accumulation assays: Directly measuring the increase in intracellular cAMP levels upon agonist stimulation.

  • Insulin secretion assays: Quantifying the potentiation of glucose-stimulated insulin secretion from pancreatic β-cell lines (e.g., MIN6c4).

  • GLP-1 secretion assays: Measuring the release of GLP-1 from enteroendocrine cell lines (e.g., GLUTag).

  • Calcium flux assays: While the primary pathway is Gs-cAMP, some studies have investigated changes in intracellular calcium.

Q3: Why am I observing high variability in my experimental results with this compound?

Experimental variability with this compound can arise from several factors, including:

  • Off-target effects: Synthetic agonists of GPR119, including this compound, may activate GPR119-independent pathways, leading to divergent effects compared to endogenous ligands like oleoylethanolamide (OEA).

  • Cell line-specific responses: The signaling response to this compound can differ between cell lines. For instance, its effects on insulin secretion, cAMP, and intracellular calcium can vary in different insulinoma cell lines.

  • Assay conditions: Variability in cell density, agonist incubation time, and the use of phosphodiesterase (PDE) inhibitors can significantly impact results.

  • Compound stability and solubility: Improper storage and handling of this compound can affect its potency.

Troubleshooting Guides

Issue 1: Inconsistent cAMP Assay Results

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Step
Suboptimal Cell Density Perform a cell titration experiment to determine the optimal cell density that yields a robust and reproducible assay window. High cell densities can sometimes lead to a decreased assay window, while low densities may not produce enough cAMP for detection.
Inadequate Stimulation Time Optimize the agonist stimulation time. Equilibrium for Gs-coupled GPCRs may take longer for some agonists. A time-course experiment is recommended to identify the point of maximal cAMP accumulation.
cAMP Degradation Always include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and ensure its accumulation.
Ligand Bioavailability Ensure complete solubilization of this compound. Refer to the manufacturer's instructions for recommended solvents (e.g., DMSO).
Issue 2: Discrepancies in Insulin or GLP-1 Secretion Assays

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Step
Cell Line Authenticity and Passage Number Ensure the authenticity of your cell line (e.g., MIN6, GLUTag) and use cells at a low passage number, as prolonged culturing can alter their phenotype and signaling responses.
Glucose Concentration The insulin-secreting effect of GPR119 agonists is often glucose-dependent. Optimize the glucose concentration in your assay to observe the potentiation of insulin secretion. In contrast, GLP-1 secretion in response to GPR119 agonists may be glucose-independent in some models.
Divergent Signaling Pathways Be aware that synthetic agonists like this compound can have different effects on intracellular signaling compared to the endogenous ligand OEA. Consider comparing your results with those obtained using OEA to understand the specific effects of this compound.
Assay Endpoint Measurement Use a validated and sensitive ELISA or RIA kit for the quantification of insulin or GLP-1. Ensure that your sample collection and processing steps are consistent.

Experimental Protocols

Key Experiment: cAMP Accumulation Assay

  • Cell Culture: Plate a GPR119-expressing cell line (e.g., HEK293-hGPR119) in a suitable multi-well plate and grow to the desired confluency.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in a serum-free medium or a suitable buffer (e.g., HBSS).

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., OEA) in the assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.

Visualizations

GPR119 Signaling Pathway

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 Binds to Gs Gs protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Insulin/GLP-1 Secretion) PKA->Downstream Phosphorylates

Caption: GPR119 signaling cascade initiated by this compound.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Compound Verify Compound Integrity (Solubility, Storage, Purity) Start->Check_Compound Check_Cells Assess Cell Health & Model (Passage #, Viability, Expression) Start->Check_Cells Check_Assay Review Assay Parameters (Cell Density, Incubation Time, Reagents) Start->Check_Assay Optimize Systematic Optimization (Titrations, Time-course) Check_Compound->Optimize Check_Cells->Optimize Check_Assay->Optimize Analyze Re-analyze Data Optimize->Analyze Compare Compare to Endogenous Ligand (e.g., OEA) Compare->Analyze Consistent Consistent Results Analyze->Consistent Inconsistent Still Inconsistent Analyze->Inconsistent Consult Consult Literature for Off-Target Effects Inconsistent->Consult

References

how to prevent degradation of PSN 375963 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSN 375963, a potent GPR119 agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective synthetic agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 by an agonist like this compound leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from the pancreas and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.

Q2: What are the recommended solvents for dissolving this compound?

For stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For aqueous-based in vitro assays, it is advised to first dissolve this compound in DMSO and then dilute this stock solution into your aqueous experimental buffer.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in high-purity DMSO. For example, to make a 10 mM stock solution, you can dissolve 1 mg of this compound (Molecular Weight: 285.38 g/mol ) in 350.4 µL of DMSO. It may be necessary to use an ultrasonic bath to ensure the compound is fully dissolved.[1]

Q4: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C for long-term use. For short-term storage, 2-8°C is acceptable. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. When stored properly at -20°C, the solution should be stable for at least two years.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer. The aqueous solubility of this compound is limited. The final concentration of DMSO in the aqueous buffer may be too low to maintain solubility.Ensure the final concentration of DMSO in your experimental buffer is sufficient to keep this compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always add the DMSO stock solution to the aqueous buffer with vigorous mixing. If precipitation persists, consider using a solubilizing agent like SBE-β-CD.[1]
Inconsistent or lower-than-expected biological activity. Degradation of this compound due to improper storage or handling.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Verify the activity of your compound by performing a dose-response curve.
The concentration of this compound is too low to elicit a response.The reported EC50 for this compound is in the low micromolar range (e.g., 7.9 µM for mouse GPR119).[1] Ensure you are using a concentration range that is appropriate for your experimental system.
The experimental system (e.g., cell line) does not express functional GPR119.Confirm GPR119 expression in your cell line using techniques such as RT-PCR or Western blotting. Consider using a positive control cell line known to express GPR119, such as MIN6c4 insulinoma cells.[2]
High background signal in assays. The concentration of DMSO in the final assay volume is too high, causing cellular stress or interfering with the assay reagents.Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5%. Run a vehicle control (buffer with the same final concentration of DMSO) to determine the background signal.

Data Presentation

Solubility of this compound
SolventConcentrationNotes
DMSO50 mg/mL (175.20 mM)Ultrasonic treatment may be required for complete dissolution.[1]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (8.76 mM)Clear solution.
10% DMSO in 90% corn oil≥ 2.5 mg/mL (8.76 mM)Clear solution.
10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline2.5 mg/mL (8.76 mM)Clear solution, may require sonication.
Stock Solution Preparation
Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compound
1 mM3.5041 mL
5 mM0.7008 mL
10 mM0.3504 mL

Experimental Protocols

Key Experiment: In Vitro GPR119 Activation Assay (cAMP Measurement)

This protocol is a general guideline for measuring GPR119 activation by this compound through the quantification of intracellular cAMP levels in a suitable cell line (e.g., HEK293 cells transiently or stably expressing human GPR119, or a GPR119-expressing cell line like MIN6c4).

Materials:

  • GPR119-expressing cells

  • Cell culture medium (e.g., DMEM)

  • This compound

  • DMSO (cell culture grade)

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Positive control agonist (e.g., Forskolin, if applicable to the assay kit)

  • 384-well or 96-well assay plates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the GPR119-expressing cells into the assay plate at a density optimized for your cell line and plate format.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a fresh serial dilution of this compound from your DMSO stock solution in the assay buffer.

    • Ensure the final concentration of DMSO in all wells, including the vehicle control, is identical and does not exceed 0.5%.

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells gently with assay buffer.

    • Add the this compound dilutions and controls (vehicle and positive control) to the respective wells.

    • Incubate the plate at 37°C for the time recommended by your cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement:

    • Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 Binds to Gs_protein Gαs GPR119->Gs_protein Activates AC Adenylate Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GPR119 Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution in DMSO Prep_Dilutions Prepare Serial Dilutions in Assay Buffer Prep_Stock->Prep_Dilutions Stimulate Stimulate Cells with This compound Dilutions Prep_Dilutions->Stimulate Seed_Cells Seed GPR119-expressing Cells in Assay Plate Wash_Cells Wash Cells with Assay Buffer Seed_Cells->Wash_Cells Wash_Cells->Stimulate Lyse_Measure Lyse Cells and Measure cAMP Stimulate->Lyse_Measure Plot_Data Plot Dose-Response Curve Lyse_Measure->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Caption: Workflow for an In Vitro GPR119 Activation Assay.

References

Technical Support Center: Refining Experimental Design for PSN 375963 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with PSN 375963, a potent GPR119 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1] Its primary mechanism of action involves binding to and activating GPR119, which is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] This activation stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2] Elevated cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS), while in intestinal L-cells, it promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO. To avoid potential solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept low, generally at or below 0.1%. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q3: What are the reported EC50 values for this compound?

A3: this compound is a potent agonist for both human and mouse GPR119. The reported half-maximal effective concentration (EC50) values are 8.4 μM for human GPR119 and 7.9 μM for mouse GPR119.

Q4: Is there a risk of receptor desensitization or tachyphylaxis with prolonged exposure to this compound?

A4: Some studies suggest that GPR119 signaling may be sustained with little evidence of pronounced receptor desensitization. However, bell-shaped dose-response curves have been observed for some GPR119 agonists, which could indicate receptor desensitization at higher concentrations. It is recommended to perform time-course experiments to assess the potential for desensitization in your specific experimental system.

Data Presentation

Table 1: In Vitro Potency of this compound

Receptor SpeciesEC50 (μM)Reference
Human GPR1198.4
Mouse GPR1197.9

Mandatory Visualization

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 Binds to Gs_protein Gαs Protein GPR119->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion ↑ Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Promotes GLP1_Secretion ↑ GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion Promotes Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

Caption: GPR119 signaling pathway activated by this compound.

Troubleshooting Guides

Issue 1: Low or No Signal in cAMP Assay

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration. Start with concentrations around the reported EC50 (e.g., 1-10 μM) and test a range of higher and lower concentrations.
Cell Line Issues Confirm GPR119 expression in your cell line using qPCR or Western blot. Use a cell line known to endogenously express GPR119 or a stably transfected cell line. Ensure cells are healthy and not passaged too many times.
This compound Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP.
Assay Kit Component Issues Check the expiration dates of all assay kit components. Ensure proper storage and handling of all reagents according to the manufacturer's instructions.

Issue 2: High Background Signal in Functional Assays

Possible Cause Troubleshooting Steps
Constitutive GPR119 Activity Some GPCRs exhibit constitutive (agonist-independent) activity. If high basal signaling is observed, consider using a cell line with lower GPR119 expression or using an inverse agonist to establish a baseline.
Vehicle (DMSO) Effects Ensure the final DMSO concentration is consistent across all wells, including controls. Test the effect of the vehicle alone on your assay to determine if it contributes to the background signal. Keep the final DMSO concentration at or below 0.1%.
Non-specific Binding Use appropriate blocking agents in your assay buffer. Ensure adequate washing steps to remove unbound reagents.
Autofluorescence (in fluorescence-based assays) Run a control with unstained cells to assess the level of autofluorescence. If high, consider using a different fluorophore or a non-fluorescence-based detection method.

Issue 3: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to ensure consistent cell numbers per well.
Pipetting Errors Calibrate pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing at each step.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity.
Inconsistent Incubation Times Stagger the addition of reagents to ensure consistent incubation times for all wells, especially in kinetic assays.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation.

Materials:

  • HEK293 cells stably expressing human or mouse GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well white opaque plates

Methodology:

  • Cell Seeding: Seed GPR119-expressing cells in a white opaque multi-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor. The final DMSO concentration should be kept constant and low (≤ 0.1%).

  • Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (assay buffer with DMSO and PDE inhibitor).

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.

cAMP_Assay_Workflow A Seed GPR119-expressing cells in a multi-well plate C Stimulate cells with This compound or vehicle A->C B Prepare serial dilutions of This compound in assay buffer (with PDE inhibitor) B->C D Incubate at 37°C C->D E Lyse cells and measure intracellular cAMP D->E F Generate dose-response curve and calculate EC50 E->F

Caption: Workflow for an in vitro cAMP accumulation assay.

Protocol 2: In Vitro Insulin Secretion Assay (MIN6 Cells)

This protocol outlines a method to assess the effect of this compound on glucose-stimulated insulin secretion (GSIS) in the MIN6 pancreatic β-cell line.

Materials:

  • MIN6 cells

  • Cell culture medium (e.g., DMEM with 15% FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • This compound

  • DMSO

  • Insulin ELISA kit

Methodology:

  • Cell Seeding: Seed MIN6 cells in a multi-well plate and culture until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells with KRBB containing low glucose and then pre-incubate in the same buffer for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.

  • Compound Treatment: Replace the pre-incubation buffer with fresh KRBB containing low or high glucose, with or without various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the concentration of insulin in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to total protein content or cell number. Compare the effect of this compound on insulin secretion at low and high glucose concentrations.

Insulin_Secretion_Workflow A Seed MIN6 cells and grow to confluency B Pre-incubate cells in low glucose KRBB A->B C Treat cells with this compound in low or high glucose KRBB B->C D Incubate at 37°C C->D E Collect supernatant D->E F Measure insulin concentration using ELISA E->F G Analyze data to determine effect on GSIS F->G

Caption: Workflow for an in vitro insulin secretion assay.

Protocol 3: In Vitro GLP-1 Secretion Assay (GLUTag Cells)

This protocol describes a method to measure the effect of this compound on GLP-1 secretion from the GLUTag enteroendocrine cell line.

Materials:

  • GLUTag cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., KRBB or HBSS)

  • This compound

  • DMSO

  • DPP-4 inhibitor (to prevent GLP-1 degradation)

  • Active GLP-1 ELISA kit

Methodology:

  • Cell Seeding: Seed GLUTag cells in a multi-well plate and allow them to adhere and differentiate for 48-72 hours.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1 hour at 37°C.

  • Compound Treatment: Replace the pre-incubation buffer with fresh assay buffer containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: Collect the supernatant and immediately add a DPP-4 inhibitor.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize GLP-1 secretion to total protein content or cell number. Generate a dose-response curve for this compound-induced GLP-1 secretion.

GLP1_Secretion_Workflow A Seed GLUTag cells and allow to differentiate B Pre-incubate cells in assay buffer A->B C Treat cells with this compound B->C D Incubate at 37°C C->D E Collect supernatant and add DPP-4 inhibitor D->E F Measure active GLP-1 concentration using ELISA E->F G Analyze data to determine effect on GLP-1 secretion F->G

Caption: Workflow for an in vitro GLP-1 secretion assay.

References

challenges in working with PSN 375963 and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the GPR119 agonist, PSN 375963.

I. Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] It has been used in research to investigate the role of GPR119 in various physiological processes, particularly in the context of metabolic diseases like type 2 diabetes.

2. What is the mechanism of action of this compound?

This compound activates GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

3. What are the key experimental applications of this compound?

  • In vitro: Studying GPR119 signaling pathways in cell lines (e.g., HEK293, MIN6), measuring cAMP accumulation, intracellular calcium mobilization, and insulin or GLP-1 secretion.

  • In vivo: Investigating the effects of GPR119 activation on glucose homeostasis, food intake, and body weight in animal models of metabolic disease.

4. Is this compound still commercially available?

This compound hydrochloride has been discontinued by some suppliers for commercial reasons. Researchers should verify the availability of this compound from various chemical suppliers. If it is unavailable, exploring alternative GPR119 agonists may be necessary.

II. Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no biological activity Compound Degradation: this compound may have degraded due to improper storage.Store the compound as a desiccated solid at room temperature. For long-term storage, consider storing at -20°C. Prepare fresh stock solutions for each experiment.
Low Purity: The purity of the compound may be lower than specified.Verify the purity of your compound batch using analytical techniques like HPLC-MS. If purity is a concern, consider sourcing from a different supplier or purifying the compound.
Incorrect Concentration: Errors in calculating the concentration of the stock or working solutions.Double-check all calculations. Use a calibrated balance for weighing the compound. Serially dilute the stock solution to obtain accurate working concentrations.
Poor Solubility in Aqueous Buffers Compound Precipitation: this compound is soluble in organic solvents like DMSO and ethanol but may precipitate in aqueous buffers.Prepare a high-concentration stock solution in 100% DMSO or ethanol. For aqueous working solutions, ensure the final concentration of the organic solvent is low (typically <0.5%) and compatible with your experimental system. Sonication or gentle warming may aid dissolution, but stability under these conditions should be verified.
High Background Signal in Assays Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular components.Perform dose-response experiments to determine the optimal concentration range where the compound exhibits specific GPR119-mediated effects. Include appropriate negative controls (e.g., untransfected cells) to assess off-target effects.
Contamination: Contamination of reagents or cell cultures.Use sterile techniques and ensure all reagents are of high quality and free from contamination. Regularly test cell lines for mycoplasma.
Variability Between Experiments Inconsistent Experimental Conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to variability.Standardize all experimental parameters. Maintain a detailed laboratory notebook to track all steps and conditions.
Cell Line Instability: The expression of GPR119 in your cell line may vary over passages.Use cells within a defined passage number range. Periodically verify GPR119 expression levels using techniques like qPCR or Western blotting.

III. Experimental Protocols & Methodologies

A. In Vitro cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to this compound in a GPR119-expressing cell line.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human GPR119 in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain the desired final concentrations.

  • Assay Procedure:

    • Wash the cells with pre-warmed assay buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

B. Data Presentation

Table 1: Potency of this compound at GPR119

ReceptorEC50 (µM)
Human GPR1198.4
Mouse GPR1197.9

Table 2: Solubility of this compound Hydrochloride

SolventSolubility
DMSO100 mM
Ethanol100 mM

IV. Visualizations

A. GPR119 Signaling Pathway

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 Agonist Binding G_alpha_s Gαs GPR119->G_alpha_s Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_alpha_s->AC Stimulation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Insulin_Secretion Insulin Secretion (in Pancreatic β-cells) PKA->Insulin_Secretion Stimulation GLP1_Release GLP-1 Release (in Intestinal L-cells) PKA->GLP1_Release Stimulation

Caption: GPR119 signaling cascade initiated by this compound.

B. Experimental Workflow for In Vitro Assay

experimental_workflow start Start cell_culture Plate GPR119-expressing cells start->cell_culture compound_prep Prepare this compound dilutions cell_culture->compound_prep treatment Treat cells with compound compound_prep->treatment incubation Incubate at 37°C treatment->incubation lysis Lyse cells incubation->lysis cAMP_measurement Measure cAMP levels lysis->cAMP_measurement data_analysis Analyze data and determine EC50 cAMP_measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro potency of this compound.

C. Troubleshooting Logic

troubleshooting_logic start Inconsistent or No Activity check_compound Check Compound Integrity (Storage, Purity, Concentration) start->check_compound Is the compound okay? check_solubility Verify Solubility in Assay Buffer check_compound->check_solubility Yes resolution Problem Resolved check_compound->resolution No check_assay Review Assay Protocol (Controls, Reagents, Cell Health) check_solubility->check_assay Yes check_solubility->resolution No check_off_target Investigate Off-Target Effects (Dose-Response, Control Cells) check_assay->check_off_target Yes check_assay->resolution No check_off_target->resolution Issue Identified no_resolution Consult Literature for Alternatives check_off_target->no_resolution No Obvious Issue

Caption: A logical approach to troubleshooting experimental issues.

References

minimizing cytotoxicity of PSN 375963 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of PSN 375963, a potent GPR119 agonist. Our goal is to help you minimize potential cytotoxicity at high concentrations and ensure the validity of your experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent agonist for the G-protein coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretins like glucagon-like peptide-1 (GLP-1).[2][3]

Q2: I am observing cytotoxicity in my cell-based assays when using this compound at high concentrations. What are the potential causes?

A2: Cytotoxicity at high concentrations of small molecules like this compound can stem from several factors:

  • Compound Precipitation: The compound may be precipitating out of the solution at high concentrations, leading to physical stress or damage to the cells.

  • Off-Target Effects: At concentrations significantly above the EC50, the compound may interact with other cellular targets, leading to unintended and toxic effects.

  • Solvent Toxicity: The concentration of the solvent used to dissolve this compound, typically DMSO, may reach levels that are toxic to the cells.

  • Extended Exposure: Prolonged exposure to high concentrations of any bioactive compound can induce cellular stress and lead to cell death.

Q3: What is the recommended solvent and stock concentration for this compound?

A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Cell Health

Question: My cells are showing signs of stress (e.g., rounding up, detaching, reduced viability) after treatment with high concentrations of this compound. How can I troubleshoot this?

Answer: This is a common issue when working with high concentrations of bioactive compounds. The following steps can help you identify and mitigate the cause of cytotoxicity.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions A High Cytotoxicity Observed B Check for Compound Precipitation A->B C Optimize Solvent (DMSO) Concentration A->C D Reduce Exposure Time A->D E Assess Off-Target Effects A->E F Prepare Fresh Dilutions / Filter B->F G Lower Final DMSO % C->G H Perform Time-Course Experiment D->H I Use Lower, Biologically Relevant Concentrations E->I

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Quantitative Data Summary

ParameterValueSource
This compound Solubility in DMSO 50 mg/mL (175.20 mM) (requires sonication)[1]
Recommended Final DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)General Cell Culture Best Practice
EC50 for human GPR119 8.4 µM
EC50 for mouse GPR119 7.9 µM
Issue 2: Inconsistent Results Between Experiments

Question: I am seeing variable levels of cytotoxicity with the same concentration of this compound across different experiments. What could be the reason?

Answer: Inconsistent results can be frustrating. Here are some potential causes and solutions:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and have high viability before starting the experiment.

  • Cell Seeding Density: Standardize the cell seeding density to ensure a consistent cell number at the time of treatment.

  • Compound Stability: Prepare fresh dilutions of this compound from your DMSO stock for each experiment, as the compound may degrade in aqueous media over time.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range would be from 2% down to 0.015%. Include a media-only control.

  • Treatment: Replace the existing media in the wells with the media containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the media-only control. This will be your maximum allowable DMSO concentration for subsequent experiments.

Protocol 2: Assessing this compound Cytotoxicity with a Dose-Response Curve
  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration for all dilutions does not exceed the maximum non-toxic level determined in Protocol 1.

  • Cell Treatment: Add the different concentrations of this compound to your seeded cells. Include a vehicle control (media with the same final DMSO concentration but no compound).

  • Incubation: Incubate for your desired exposure time.

  • Viability Assessment: Perform a cell viability assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is lost).

Signaling Pathway and Experimental Workflow Diagrams

GPR119 Signaling Pathway

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PSN375963 This compound GPR119 GPR119 PSN375963->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Release PKA->GLP1

Caption: GPR119 signaling pathway activation by this compound.

References

optimizing incubation time for PSN 375963 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the incubation time for PSN 375963 in cell-based assays, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent agonist for the G protein-coupled receptor 119 (GPR119).[1] Its mechanism of action involves binding to and activating GPR119, which is primarily expressed in pancreatic beta cells and intestinal L-cells. This activation initiates a downstream signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium levels. This signaling pathway is similar to that of the endogenous agonist oleoylethanolamide (OEA) and glucagon-like peptide-1 (GLP-1), ultimately stimulating insulin secretion.[1]

Q2: Why is optimizing the incubation time a critical step when working with this compound?

Optimizing incubation time is crucial for several reasons:

  • Maximizing Signal Window: The ideal incubation time allows for the maximal difference in signal between the treated (agonist-stimulated) and untreated (basal) states. Too short an incubation may not allow the signaling cascade to reach its peak, while prolonged incubation can lead to signal decay, receptor desensitization, or secondary effects like cytotoxicity.

  • Ensuring Target-Specific Effects: A proper incubation time helps ensure that the observed effect is a direct result of GPR119 activation, rather than off-target effects or cellular stress from long-term exposure to the compound.

  • Improving Reproducibility: A standardized and optimized incubation time is fundamental for achieving consistent and reproducible results across different experiments and laboratories.

Q3: What is a sensible starting range for incubation time in a time-course experiment with this compound?

For a GPR119 agonist like this compound in a typical cAMP or calcium flux assay, a good starting point for a time-course experiment would be to test a range of time points from 15 minutes to 4 hours. For downstream functional assays, such as insulin secretion, longer incubation times (e.g., 1 to 24 hours) may be necessary. It is recommended to perform a pilot experiment with broad time points (e.g., 30 min, 1h, 2h, 4h, 8h) to narrow down the optimal window.

Q4: How does the choice of cell line (e.g., MIN6c4, HEK293 expressing GPR119) influence the optimal incubation time?

The optimal incubation time is highly dependent on the cell line used due to differences in:

  • Receptor Expression Levels: Cells with higher GPR119 expression may respond more rapidly.

  • Endogenous Signaling Machinery: The efficiency of the downstream signaling components (e.g., adenylyl cyclase, ion channels) can vary significantly between cell types, affecting the kinetics of the response.

  • Cellular Metabolism: The overall metabolic rate and health of the cells can influence their responsiveness and endurance over time.

Therefore, the incubation time must be empirically determined for each specific cell line used in the assay.

Experimental Protocols and Data

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to identify the optimal incubation duration for this compound in a cell-based assay (e.g., cAMP accumulation).

Methodology:

  • Cell Seeding: Seed a GPR119-expressing cell line (e.g., MIN6c4) into a 96-well plate at a pre-determined density to achieve 80-90% confluency on the day of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a fixed, effective concentration of this compound (e.g., EC80 concentration, determined from a preliminary concentration-response curve). Also, prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).

  • Incubation: Replace the culture medium with assay buffer. Add the prepared this compound solution and the vehicle control to their respective wells.

  • Time Points: Incubate the plates for a series of time points (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) at 37°C.

  • Signal Detection: At the end of each incubation period, lyse the cells and measure the desired readout (e.g., intracellular cAMP levels) according to the assay kit manufacturer's instructions.

  • Data Analysis: For each time point, calculate the fold change or signal-to-basal ratio. The optimal incubation time is the point that provides the most robust and stable signal window.

Workflow for Incubation Time Optimization

G A Seed Cells in 96-Well Plate B Prepare Fixed Concentration of this compound (e.g., EC80) A->B C Add Compound to Wells B->C D Incubate for a Range of Time Points (e.g., 15m, 30m, 60m, 120m, 240m) C->D E Lyse Cells & Measure Signal (e.g., cAMP levels) D->E F Analyze Data: Calculate Signal-to-Basal Ratio E->F G Identify Time Point with Maximum Stable Signal Window F->G G cluster_cell Cell Membrane PSN This compound GPR119 GPR119 Receptor PSN->GPR119 binds G_protein Gαs Protein GPR119->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel Ca2+ Channel PKA->Ca_channel phosphorylates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Insulin Insulin Secretion Ca_ion->Insulin G Start Start Assay Optimization CheckSignal Is Signal Window (S:B) > 5? Start->CheckSignal CheckVariability Is %CV < 15%? CheckSignal->CheckVariability Yes LowSignal Problem: Low Signal - Run Time-Course (Protocol 1) - Verify Compound Potency - Check GPR119 Expression CheckSignal->LowSignal No HighVariability Problem: High Variability - Check Cell Seeding Uniformity - Verify Pipetting Accuracy - Mitigate Edge Effects CheckVariability->HighVariability No Success Assay Optimized: Proceed with Screening CheckVariability->Success Yes LowSignal->Start Re-evaluate HighVariability->Start Re-evaluate

References

Validation & Comparative

Validating the Specificity of PSN 375963 for GPR119: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PSN 375963, a synthetic agonist of the G protein-coupled receptor 119 (GPR119), against other known GPR119 agonists. GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, is a promising therapeutic target for type 2 diabetes and obesity. Validating the specificity of pharmacological tools like this compound is critical for accurate in vitro and in vivo studies. This guide summarizes key experimental data, provides detailed methodologies for validation assays, and visually represents the signaling pathways and experimental workflows involved.

Performance Comparison of GPR119 Agonists

The potency of various GPR119 agonists is a key parameter for comparison. The half-maximal effective concentration (EC50) values from different studies are summarized in the table below. It is important to note that variations in experimental conditions (e.g., cell lines, assay formats) can influence these values.

CompoundReceptorCell LineAssay TypeEC50Citation
This compound Human GPR119HEK293cAMP Accumulation8.4 µM[1]
Mouse GPR119HEK293cAMP Accumulation7.9 µM[1]
PSN632408 Human GPR119RecombinantcAMP Accumulation7.9 µM[2]
Mouse GPR119RecombinantcAMP Accumulation5.6 µM[2]
HIT-T15EndogenouscAMP Accumulation1.9 µM[2]
AR231453 Human GPR119HEK293/pCRE-lucReporter Gene1.355 nM
Human GPR119HIT-T15cAMP Accumulation4.7 nM
Human GPR119HIT-T15Insulin Release3.5 nM
Oleoylethanolamide (OEA) Human GPR119HEK293-hGPR119Reporter Gene2.78 µM
AS1269574 Human GPR119HEK293cAMP Accumulation2.5 µM
2-Oleoylglycerol (2-OG) Human GPR119COS-7cAMP Accumulation2.5 µM
APD597 (JNJ-38431055) Human GPR119Not SpecifiedNot Specified44 nM

Note on Specificity: While this compound is a potent GPR119 agonist, some studies suggest it may activate GPR119-independent pathways, making it potentially unsuitable as a highly specific pharmacological tool without careful validation in the experimental system of interest. In contrast, AR231453 has been reported to be highly selective for GPR119, showing no activity at over 230 other GPCRs. The endogenous ligand, oleoylethanolamide (OEA), is also known to interact with other receptors, such as PPARα and TRPV1.

Experimental Protocols

Detailed below are the standard protocols for key experiments used to validate the specificity and function of GPR119 agonists.

cAMP Accumulation Assay

This assay directly measures the activation of GPR119, which is a Gs-coupled receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Principle: Agonist binding to GPR119 activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. The accumulated cAMP is then quantified, typically using competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human or mouse GPR119 are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 384-well white plates at a suitable density and incubated overnight.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) and a reference agonist (e.g., AR231453) is prepared in an assay buffer.

  • Agonist Stimulation: The culture medium is removed, and cells are incubated with the compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30-60 minutes at room temperature.

  • Lysis and Detection: Cells are lysed, and the cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic d2 kit) following the manufacturer's instructions.

  • Data Analysis: The fluorescence ratio (e.g., 665 nm / 620 nm for HTRF) is calculated and plotted against the compound concentration to determine the EC50 value using non-linear regression.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of GPR119 activation in pancreatic β-cells, which is the potentiation of insulin secretion in response to glucose.

Principle: Increased cAMP levels in β-cells, triggered by GPR119 activation, enhance the exocytosis of insulin-containing granules when intracellular calcium levels are elevated by glucose metabolism.

Methodology:

  • Cell Culture: Pancreatic β-cell lines such as MIN6 or HIT-T15 are cultured under standard conditions.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with fresh buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of the test agonist.

  • Incubation: Cells are incubated for 1-2 hours at 37°C.

  • Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin concentration in the supernatant is determined using an ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well. The potentiation of glucose-stimulated insulin secretion by the agonist is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the GPR119 signaling pathway and the workflows for the validation experiments.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist (e.g., this compound) GPR119 GPR119 Agonist->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles GLP1_Vesicles GLP-1 Vesicle Exocytosis PKA->GLP1_Vesicles Epac2->Insulin_Vesicles Epac2->GLP1_Vesicles Pancreatic_Beta_Cell In Pancreatic β-cell Insulin_Vesicles->Pancreatic_Beta_Cell Intestinal_L_Cell In Intestinal L-cell GLP1_Vesicles->Intestinal_L_Cell

Caption: GPR119 Signaling Pathway.

Experimental_Workflow cluster_cAMP cAMP Accumulation Assay cluster_GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay cAMP_start Seed GPR119-expressing HEK293 cells cAMP_stimulate Stimulate with Agonist + PDE inhibitor cAMP_start->cAMP_stimulate cAMP_lyse Lyse cells cAMP_stimulate->cAMP_lyse cAMP_detect Detect cAMP (HTRF) cAMP_lyse->cAMP_detect cAMP_analyze Analyze EC50 cAMP_detect->cAMP_analyze GSIS_start Seed pancreatic β-cells (e.g., MIN6) GSIS_preincubate Pre-incubate in low glucose GSIS_start->GSIS_preincubate GSIS_stimulate Stimulate with Agonist in low/high glucose GSIS_preincubate->GSIS_stimulate GSIS_collect Collect supernatant GSIS_stimulate->GSIS_collect GSIS_detect Measure Insulin (ELISA) GSIS_collect->GSIS_detect GSIS_analyze Analyze potentiation GSIS_detect->GSIS_analyze

Caption: Experimental Workflows for GPR119 Agonist Validation.

Conclusion

The validation of this compound specificity for GPR119 requires a multi-faceted approach. While it demonstrates potency in activating the GPR119 receptor, as evidenced by cAMP accumulation and functional assays like insulin secretion, researchers should be cautious of potential off-target effects. For studies demanding high specificity, a thorough comparison with more selective agonists like AR231453 is recommended. Furthermore, conducting in-house off-target screening against a panel of relevant receptors is a crucial step to fully characterize the selectivity profile of this compound within the context of the intended research application. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers working with GPR119 agonists.

References

A Comparative Efficacy Analysis of PSN-375963 and Other GPR119 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled receptor 119 (GPR119) agonist, PSN-375963, with other prominent GPR119 agonists. The following sections detail their relative efficacies through in vitro and in vivo experimental data, present detailed experimental protocols for key assays, and visualize the GPR119 signaling pathway.

Introduction to GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity. Predominantly expressed in pancreatic β-cells and intestinal L-cells, its activation leads to the glucose-dependent secretion of insulin and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action has spurred the development of numerous synthetic GPR119 agonists, including PSN-375963. This guide aims to contextualize the efficacy of PSN-375963 by comparing it with other endogenous and synthetic GPR119 agonists.

Quantitative Efficacy Comparison

The following tables summarize the in vitro potency and in vivo glycemic control of PSN-375963 and other selected GPR119 agonists. Data has been compiled from various preclinical and clinical studies. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.

Table 1: In Vitro Potency of GPR119 Agonists in cAMP Assays

CompoundCell LineSpeciesEC50Reference
PSN-375963 HEK293Human8.4 µM[1][2][3][4][5]
HEK293Mouse7.9 µM
PSN632408 RecombinantHuman7.9 µM
RecombinantMouse5.6 µM
AR231453 Cells with GPR119-4.3 nM
AS1269574 HEK293Human2.5 µM
DS-8500a CHO-K1Human51.5 nM
CHO-K1Rat98.4 nM
CHO-K1Mouse108.1 nM
MBX-2982 CHOHuman-
Oleoylethanolamide (OEA) (Endogenous) --Similar to PSN-375963

Table 2: In Vivo Efficacy of GPR119 Agonists in Animal Models

CompoundAnimal ModelStudy TypeKey FindingsReference
PSN-375963 --Data on in vivo efficacy is limited in publicly available literature.
AR231453 MiceOral Glucose Tolerance Test (OGTT)Active in improving glucose tolerance following oral administration.
AS1669058 ICR Mice, db/db MiceOGTT, Chronic Dosing1 mg/kg significantly improved glucose tolerance. 3 mg/kg twice daily for a week reduced glucose levels in db/db mice.
DS-8500a Zucker Fatty Rats, nSTZ RatsOGTT, Repeat DosingDose-dependent glucose-lowering effects. Greater efficacy than GSK1292263 or MBX-2982 in nSTZ rats after 2 weeks.
MBX-2982 Men with Impaired Fasting GlucoseMixed Meal Tolerance Test, Graded Glucose InfusionSignificantly reduced glucose excursions and glucagon concentrations. Enhanced glucose-dependent insulin secretion.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for assessing agonist-induced GLP-1 secretion.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist (e.g., PSN-375963) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin / GLP-1 Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Insulin_Vesicles->Secretion

GPR119 signaling cascade leading to insulin/GLP-1 secretion.

Experimental_Workflow cluster_workflow In Vitro GLP-1 Secretion Assay Workflow start Start cell_culture Culture GLUTag cells start->cell_culture seeding Seed cells into 24-well plates cell_culture->seeding wash_preincubation Wash and pre-incubate cells in Krebs-Ringer Buffer seeding->wash_preincubation treatment Treat with GPR119 Agonist (e.g., PSN-375963) or Vehicle wash_preincubation->treatment incubation Incubate for 2 hours at 37°C treatment->incubation collection Collect supernatant incubation->collection elisa Measure active GLP-1 concentration using ELISA collection->elisa analysis Data Analysis: Dose-response curve, EC50 elisa->analysis end End analysis->end

A typical workflow for an in vitro GLP-1 secretion assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general reference and may require optimization for specific laboratory conditions.

In Vitro cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify intracellular cyclic adenosine monophosphate (cAMP) levels in response to GPR119 agonist stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Materials:

    • HEK293-hGPR119 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

    • GPR119 agonists (PSN-375963 and comparators)

    • cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate)

    • White, low-volume 384-well assay plates

    • HTRF-compatible plate reader

  • Procedure:

    • Cell Preparation: Culture HEK293-hGPR119 cells to ~80-90% confluency. The day before the assay, harvest cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight.

    • Agonist Preparation: Prepare serial dilutions of the GPR119 agonists in assay buffer containing a PDE inhibitor.

    • Cell Treatment: Remove the culture medium and add the agonist dilutions to the respective wells. Include a vehicle control. Incubate at room temperature for 30 minutes.

    • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Plate Reading: Read the plate on an HTRF-compatible plate reader (excitation at ~320-340 nm, emission at 620 nm and 665 nm).

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration to determine EC50 values.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to measure insulin secretion from a pancreatic β-cell line in response to glucose and GPR119 agonist stimulation.

  • Cell Line: MIN6 mouse insulinoma cells.

  • Materials:

    • MIN6 cells

    • Culture medium (e.g., DMEM with 15% FBS, high glucose)

    • Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulated)

    • GPR119 agonists

    • Insulin ELISA kit

  • Procedure:

    • Cell Seeding: Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.

    • Pre-incubation: Wash the cells with a glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

    • Stimulation: Aspirate the pre-incubation buffer and add KRBH containing either low glucose (basal) or high glucose (stimulated), with or without the GPR119 agonist at various concentrations.

    • Incubation: Incubate the plate for 1-2 hours at 37°C.

    • Sample Collection: Collect the supernatant from each well.

    • Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

    • Data Normalization: Normalize the secreted insulin to the total protein content or total insulin content of the cells in each well.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes a standard procedure to assess the effect of a GPR119 agonist on glucose tolerance in mice.

  • Animal Model: C57BL/6 mice.

  • Materials:

    • C57BL/6 mice

    • GPR119 agonist

    • Vehicle control

    • Glucose solution (e.g., 2 g/kg body weight)

    • Glucometer and test strips

    • Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)

  • Procedure:

    • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

    • Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure the glucose concentration.

    • Compound Administration: Administer the GPR119 agonist or vehicle orally via gavage.

    • Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a glucose solution orally.

    • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Conclusion

The available data indicates that PSN-375963 is a potent GPR119 agonist, with an in vitro efficacy comparable to the endogenous ligand OEA. However, a comprehensive head-to-head comparison with other synthetic agonists is challenging due to the lack of standardized reporting and direct comparative studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of PSN-375963 and other GPR119 agonists. Future studies with direct comparisons of efficacy, including maximal response (Emax), and detailed pharmacokinetic/pharmacodynamic profiling will be crucial for a definitive assessment of their relative therapeutic value.

References

A Comparative Analysis of the Synthetic Agonist PSN 375963 and Endogenous Ligands of the GPR119 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic GPR119 agonist, PSN 375963, against its primary endogenous ligands. This analysis is supported by experimental data to delineate their respective pharmacological profiles.

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3][4] While several endogenous ligands have been identified, synthetic agonists like this compound have been developed to explore the therapeutic potential of GPR119 activation. This guide compares the functional characteristics of this compound with the key endogenous GPR119 ligands, Oleoylethanolamide (OEA) and Oleoyl-lysophosphatidylcholine (OLPC).

Comparative Efficacy and Potency

Experimental data reveals that while this compound is a potent GPR119 agonist, its signaling and physiological effects can diverge from those of endogenous ligands. OEA is considered one of the most active endogenous ligands for GPR119. This compound has been shown to exhibit similar potency to OEA in certain assays.

LigandReceptorEC50 (µM)Cell TypeAssayReference
This compound Human GPR1198.4--
This compound Mouse GPR1197.9--
Oleoylethanolamide (OEA) -Similar to this compound--

Signaling Pathways and Physiological Responses

GPR119 is known to couple to the Gαs subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This core signaling pathway is a common feature for both endogenous and synthetic agonists.

However, studies have highlighted significant differences in the downstream effects of this compound compared to OEA. While OEA consistently enhances glucose-stimulated insulin secretion (GSIS), increases intracellular calcium ([Ca2+]i), and elevates cAMP levels, this compound has shown divergent and sometimes negligible effects on insulin secretion and intracellular calcium in certain cell lines like MIN6c4. In contrast, both OEA and this compound have been shown to increase intracellular cAMP in GPR119-transfected HEK293 cells, confirming their activity at the receptor.

These discrepancies suggest that while both types of ligands activate GPR119, they may engage different downstream signaling cascades or that this compound might activate GPR119-independent pathways, making it a less suitable tool for studying GPR119-specific biology in some contexts.

GPR119 Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates Ligand Agonist (this compound or Endogenous Ligands) Ligand->GPR119 Binds to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion (in Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Secretion (in Intestinal L-cells) PKA->GLP1 Gene Gene Transcription CREB->Gene

Caption: GPR119 signaling pathway upon agonist binding.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of GPR119 agonists.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation.

  • Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid expressing the human or mouse GPR119 receptor. Untransfected cells serve as a negative control.

  • Agonist Stimulation: Cells are seeded in multi-well plates and incubated with varying concentrations of the GPR119 agonist (e.g., this compound or OEA) for a specified period, typically in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis: The cells are lysed to release intracellular components.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen cAMP kit. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: The results are typically plotted as a concentration-response curve to determine the EC50 value for each agonist.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.

  • Cell Culture: Pancreatic β-cell lines (e.g., MIN6c4, HIT-T15, or RINm5f) or isolated primary pancreatic islets are used.

  • Pre-incubation: Cells or islets are pre-incubated in a low-glucose buffer to establish a basal state.

  • Stimulation: The cells are then incubated with low or high concentrations of glucose, in the presence or absence of the GPR119 agonist.

  • Supernatant Collection: After the incubation period, the supernatant is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) or radioimmunoassay.

  • Data Analysis: The amount of insulin secreted under different conditions is compared to assess the glucose-dependent insulinotropic effect of the agonist.

Experimental Workflow for Agonist Comparison

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis and Comparison Start Select GPR119-expressing cells (e.g., HEK293-GPR119, MIN6c4) cAMP cAMP Accumulation Assay Start->cAMP GSIS Glucose-Stimulated Insulin Secretion Assay Start->GSIS Calcium Intracellular Calcium ([Ca2+]i) Assay Start->Calcium EC50 Determine EC50 cAMP->EC50 Insulin_Quant Quantify Insulin Release GSIS->Insulin_Quant Calcium_Flux Measure Calcium Flux Calcium->Calcium_Flux Compare Compare Potency and Efficacy of This compound vs. Endogenous Ligands EC50->Compare Insulin_Quant->Compare Calcium_Flux->Compare

Caption: Workflow for comparing GPR119 agonists.

Conclusion

References

Cross-Validation of PSN 375963 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G protein-coupled receptor 119 (GPR119) agonist, PSN 375963, with other relevant compounds across various cell lines. The data presented is intended to offer an objective overview of its performance, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of GPR119 Agonist Activity

The following table summarizes the half-maximal effective concentration (EC50) values of this compound and other key GPR119 agonists in different cell lines. These values represent the concentration of the agonist that is required to elicit 50% of its maximal effect, providing a quantitative measure of potency.

AgonistCell LineAssayEC50 (µM)Reference
This compound Human GPR119-transfected HEK293cAMP Accumulation8.4[1]
Mouse GPR119-transfected HEK293cAMP Accumulation7.9[1]
Oleoylethanolamide (OEA) Human GPR119-transfected HEK293cAMP Accumulation~5-10[2][3]
Mouse GPR119-transfected HEK293cAMP Accumulation~5-10[2]
PSN632408 Human GPR119-transfected HEK293cAMP Accumulation7.9
Mouse GPR119-transfected HEK293cAMP Accumulation5.6
AR231453 Human GPR119-transfected HEK293cAMP Accumulation0.0047 - 0.009
GLUTagGLP-1 Secretion0.056
GLUTagCalcium Influx0.11

In Vitro Effects on Insulin Secretion

A key function of GPR119 agonists is to stimulate insulin secretion in a glucose-dependent manner. The following table compares the effects of this compound and other agonists on insulin secretion in pancreatic β-cell lines.

Agonist (10 µM)Cell LineGlucose ConditionFold Increase in Insulin SecretionReference
This compound MIN6c4High Glucose (16.7 mM)~1.5
Oleoylethanolamide (OEA) MIN6c4High Glucose (16.7 mM)~2.5
PSN632408 MIN6c4High Glucose (16.7 mM)~2.0
This compound RINm5f-GPR119High Glucose (16 mM)Significant Increase
Oleoylethanolamide (OEA) RINm5f-GPR119High Glucose (16 mM)Significant Increase
PSN632408 RINm5f-GPR119High Glucose (16 mM)Significant Increase

Note: In parental RINm5f cells, which do not endogenously express GPR119, OEA, this compound, and PSN632408 did not stimulate insulin secretion, highlighting their specificity for the GPR119 receptor in this context. However, a study by Ning et al. (2008) suggests that at higher concentrations, synthetic agonists like this compound and PSN632408 may have off-target effects.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin Secretion (β-cells) PKA->Insulin_Secretion Potentiates GLP GLP PKA->GLP GLP1_Secretion GLP-1 Secretion (L-cells) Agonist This compound (Agonist) Agonist->GPR119 Binds to -1 -1 _Secretion Stimulates

GPR119 Signaling Pathway

Cross_Validation_Workflow cluster_cell_lines Cell Line Panel cluster_treatments Treatment Groups cluster_assays Functional Assays MIN6c4 MIN6c4 (Pancreatic β-cell) cAMP_Assay cAMP Accumulation Assay MIN6c4->cAMP_Assay Insulin_Assay Insulin Secretion Assay MIN6c4->Insulin_Assay Calcium_Assay Intracellular Calcium Assay MIN6c4->Calcium_Assay RINm5f RINm5f (Parental, GPR119-) RINm5f->Insulin_Assay RINm5f_GPR119 RINm5f-GPR119 (Transfected, GPR119+) RINm5f_GPR119->Insulin_Assay HEK293_GPR119 HEK293-GPR119 (Transfected, GPR119+) HEK293_GPR119->cAMP_Assay PSN375963 This compound OEA OEA (Endogenous Agonist) PSN632408 PSN632408 (Synthetic Agonist) Vehicle Vehicle Control Data_Analysis Data Analysis and Comparison (EC50, Efficacy) cAMP_Assay->Data_Analysis Insulin_Assay->Data_Analysis Calcium_Assay->Data_Analysis

Cross-Validation Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture
  • MIN6c4 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

  • RINm5f and RINm5f-GPR119 Cells: Cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For RINm5f-GPR119 cells, the medium was supplemented with a selection antibiotic (e.g., G418) to maintain GPR119 expression.

  • HEK293-GPR119 Cells: Grown in DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.

cAMP Accumulation Assay
  • Cell Seeding: Seed HEK293-GPR119 cells in 96-well plates and culture for 24-48 hours.

  • Assay Buffer: Wash cells with a Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.1% bovine serum albumin (BSA) and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.

  • Compound Treatment: Add serial dilutions of GPR119 agonists (e.g., this compound, OEA) to the wells and incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the EC50 value using a non-linear regression analysis.

Insulin Secretion Assay
  • Cell Seeding: Plate MIN6c4, RINm5f, or RINm5f-GPR119 cells in 24-well plates and culture to near confluence.

  • Pre-incubation: Wash the cells with KRBB containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with KRBB containing low or high glucose (e.g., 16.7 mM) with or without the GPR119 agonists. Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Normalization: Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well.

Intracellular Calcium Assay
  • Cell Seeding and Dye Loading: Seed cells in a black-walled, clear-bottom 96-well plate. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add the GPR119 agonists to the wells.

  • Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis.

Conclusion

The cross-validation of this compound's effects in different cell lines reveals its activity as a GPR119 agonist, leading to increased cAMP accumulation and potentiation of insulin secretion. Comparative analysis with the endogenous agonist OEA and other synthetic agonists like PSN632408 provides valuable insights into its relative potency and potential for off-target effects. The provided experimental protocols offer a foundation for further investigation and validation of GPR119 agonists in various research settings. This guide serves as a resource to facilitate informed decisions in the development of novel therapeutics targeting the GPR119 receptor.

References

A Comparative Analysis of GPR119 Agonists: PSN-375963 vs. PSN-632408

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two synthetic agonists of the G protein-coupled receptor 119 (GPR119), PSN-375963 and PSN-632408. GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, is a promising therapeutic target for type 2 diabetes and related metabolic disorders. This document synthesizes experimental data on the performance of these two compounds, outlines the methodologies used in key experiments, and visualizes the relevant biological pathways and workflows.

Chemical Structures and Properties

CompoundMolecular FormulaMolar Mass ( g/mol )IUPAC Name
PSN-375963 C₁₇H₂₃N₃O285.3915-(4-butylcyclohexyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole[1]
PSN-632408 C₁₈H₂₄N₄O₄360.41tert-butyl 4-({[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}methyl)piperidine-1-carboxylate[2]

Comparative Performance Data

The following table summarizes the in vitro potency of PSN-375963 and PSN-632408 on human and mouse GPR119, as well as their differential effects on intracellular signaling and insulin secretion as reported in key studies.

ParameterPSN-375963PSN-632408Reference
EC₅₀ (human GPR119) 8.4 µM7.9 µM[3]
EC₅₀ (mouse GPR119) 7.9 µM5.6 µM[3]
Effect on Insulin Secretion in MIN6c4 cells (16 mM Glucose) No significant effectIncreased insulin secretion[4]
Effect on Intracellular Ca²⁺ ([Ca²⁺]i) in MIN6c4 cells (16 mM Glucose) Decreased [Ca²⁺]iIncreased [Ca²⁺]i
Effect on cAMP levels in RINm5f-GPR119 cells Increased cAMPIncreased cAMP

Signaling Pathway and Experimental Workflow

Activation of GPR119 by an agonist, such as PSN-375963 or PSN-632408, initiates a downstream signaling cascade that plays a crucial role in glucose homeostasis. The experimental workflow for assessing the efficacy of these compounds typically involves cell-based assays to measure second messenger levels and physiological responses like hormone secretion.

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119_Agonist PSN-375963 or PSN-632408 GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to G_Protein Gs Protein GPR119->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Phosphorylates targets leading to Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: GPR119 agonist-induced signaling cascade leading to insulin secretion.

Experimental_Workflow Experimental Workflow for Agonist Comparison cluster_cell_culture Cell Culture & Transfection cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Lines Select Cell Lines (e.g., MIN6c4, RINm5f, HEK293) Transfection Transfect with GPR119 (if not endogenous) Cell_Lines->Transfection Compound_Treatment Treat cells with PSN-375963 or PSN-632408 (various concentrations) Transfection->Compound_Treatment cAMP_Assay cAMP Accumulation Assay (e.g., HTRF) Compound_Treatment->cAMP_Assay Insulin_Assay Insulin Secretion Assay (e.g., ELISA) Compound_Treatment->Insulin_Assay Calcium_Assay Intracellular Calcium Imaging (e.g., FLIPR) Compound_Treatment->Calcium_Assay Data_Collection Collect raw data from assays cAMP_Assay->Data_Collection Insulin_Assay->Data_Collection Calcium_Assay->Data_Collection EC50_Calculation Calculate EC₅₀ values Data_Collection->EC50_Calculation Statistical_Analysis Perform statistical analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Comparison Compare dose-response curves and maximal efficacy EC50_Calculation->Comparison Statistical_Analysis->Comparison

Caption: A typical workflow for comparing the functional activity of GPR119 agonists.

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cyclic adenosine monophosphate (cAMP) following agonist stimulation.

Cell Lines:

  • HEK293 cells transiently or stably expressing human or mouse GPR119.

  • RINm5f insulinoma cells stably expressing GPR119 (RIN-119).

Methodology:

  • Cell Seeding: Seed cells in 96-well or 384-well plates and culture overnight.

  • Pre-incubation: Wash cells with a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of PSN-375963 or PSN-632408 to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and calculate EC₅₀ values using non-linear regression analysis.

Insulin Secretion Assay

This assay measures the amount of insulin released from pancreatic β-cells in response to agonist treatment.

Cell Line:

  • MIN6c4 insulinoma cells (endogenously express GPR119).

Methodology:

  • Cell Seeding: Plate MIN6c4 cells in 24-well or 48-well plates and culture to the desired confluency.

  • Pre-incubation: Wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer and pre-incubate in the same buffer for a defined period (e.g., 2 hours) to establish a basal state.

  • Stimulation: Replace the pre-incubation buffer with fresh buffer containing different glucose concentrations (e.g., 2.8 mM for basal and 16 mM for stimulatory conditions) and the test compounds (PSN-375963 or PSN-632408) at various concentrations. Incubate for a set time (e.g., 2 hours).

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Normalization: Normalize the secreted insulin levels to the total protein content or cell number in each well.

Intracellular Calcium ([Ca²⁺]i) Measurement

This assay monitors changes in the concentration of free calcium within the cytoplasm, a key second messenger in insulin secretion.

Cell Line:

  • MIN6c4 insulinoma cells.

Methodology:

  • Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Agonist Injection: Inject the test compounds (PSN-375963 or PSN-632408) into the wells while continuously monitoring the fluorescence.

  • Data Analysis: Quantify the change in fluorescence intensity over time to determine the effect of the agonists on intracellular calcium levels.

Discussion of Comparative Findings

While both PSN-375963 and PSN-632408 are agonists of GPR119, with similar potencies in activating the receptor in recombinant cell systems, their downstream effects on pancreatic β-cell function show notable differences. The study by Ning et al. (2008) demonstrated that in the MIN6c4 insulinoma cell line, which endogenously expresses GPR119, PSN-632408 potentiated glucose-stimulated insulin secretion and increased intracellular calcium levels. In contrast, PSN-375963 did not significantly enhance insulin secretion and, surprisingly, led to a decrease in intracellular calcium at stimulatory glucose concentrations.

These divergent effects suggest that while both compounds can activate the Gαs-cAMP pathway via GPR119, they may also engage in GPR119-independent pathways or induce different receptor conformations that lead to distinct downstream signaling events in a more complex cellular environment like that of an insulinoma cell line. These findings underscore the importance of characterizing GPR119 agonists in physiologically relevant cell systems to fully understand their therapeutic potential and potential for off-target effects. The observed differences between PSN-375963 and PSN-632408 highlight the nuanced pharmacology of GPR119 and provide valuable insights for the development of future GPR119-targeted therapeutics.

References

Validating In Vitro Findings of PSN-375963 in Animal Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the GPR119 agonist PSN-375963 with alternative compounds. It critically evaluates the translation of in vitro findings to in vivo animal models, supported by experimental data and detailed protocols.

PSN-375963 has been identified as a potent agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin and incretin hormone secretion. While in vitro studies have characterized its activity, the validation of these findings in animal models is less documented. This guide compares the available data for PSN-375963 with that of other well-studied GPR119 agonists—GSK1292263, MBX-2982, and APD597—to provide a broader context for its potential and limitations.

Comparative Efficacy of GPR119 Agonists

The following tables summarize the in vitro potency and in vivo effects of PSN-375963 and selected alternative GPR119 agonists.

Table 1: In Vitro Potency of GPR119 Agonists

CompoundTargetEC50 (Human)EC50 (Mouse/Rat)Key In Vitro Effects
PSN-375963 GPR1198.4 µM7.9 µM (mouse)Increases intracellular cAMP and insulin secretion.[1][2]
GSK1292263 GPR119pEC50 = 6.9pEC50 = 6.7 (rat)Potent stimulation of GLP-1 secretion in GLUTag cells (pEC50 = 8.5).[3][4][5]
MBX-2982 GPR1193.9 nM66 nM (mouse), 40 nM (rat)Stimulates glucose-stimulated insulin secretion (GSIS) from isolated islets.
APD597 GPR119Potent agonist (specific EC50 not detailed in provided abstracts)Potent agonistSelected for good balance of agonist potency and intrinsic activity.

Table 2: In Vivo Effects of GPR119 Agonists in Animal Models

CompoundAnimal ModelKey In Vivo Outcomes
PSN-375963 Data not readily available in public domainLimited public data on in vivo efficacy. One study suggests potential for GPR119-independent pathways.
GSK1292263 Zucker diabetic fatty rats, male Sprague-Dawley ratsIncreased circulating GLP-1, GIP, PYY, and glucagon. Improved glucose disposal rate and increased insulin immunoreactivity in the pancreas.
MBX-2982 C57BL/6 mice, ratsIncreased plasma GLP-1 and GIP during oral glucose tolerance tests (OGTT). Dose-dependent reduction in symptoms of T2D in female ZDF rats on a high-fat diet.
APD597 Mice, RatsFavorable metabolic profile in extensive in vivo studies.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist (e.g., PSN-375963) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Ca_channel Ca²⁺ Channels PKA->Ca_channel phosphorylates Epac2->Ca_channel activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx mediates Insulin_GLP1 Insulin / GLP-1 Secretion Ca_influx->Insulin_GLP1 triggers

Caption: GPR119 signaling pathway in pancreatic β-cells and intestinal L-cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Compound Synthesis (PSN-375963 & Alternatives) B GPR119 Receptor Binding/Activation Assay (cAMP Measurement) A->B Screening C Cell-Based Assays (Insulin/GLP-1 Secretion) B->C Functional Validation D Animal Model Selection (e.g., C57BL/6 mice, ZDF rats) C->D Lead Compound Selection E Oral Glucose Tolerance Test (OGTT) D->E G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies D->G F Measurement of Plasma Insulin & GLP-1 Levels E->F

Caption: Experimental workflow for evaluating GPR119 agonists.

Experimental Protocols

1. In Vitro cAMP Measurement Assay

  • Cell Line: HEK293 cells stably expressing human or rodent GPR119.

  • Protocol:

    • Cells are seeded in 96-well plates and cultured to confluency.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test compounds (PSN-375963 or alternatives) are added at varying concentrations.

    • Following incubation (typically 30 minutes at 37°C), cells are lysed.

    • Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: EC50 values are determined by plotting the concentration-response curve and fitting it to a four-parameter logistic equation.

2. In Vitro Insulin/GLP-1 Secretion Assay

  • Cell Lines: MIN6c4 insulinoma cells (for insulin secretion) or GLUTag enteroendocrine cells (for GLP-1 secretion).

  • Protocol:

    • Cells are seeded and grown to an appropriate density.

    • Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).

    • The buffer is then replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing the test compounds at various concentrations.

    • After a 2-hour incubation at 37°C, the supernatant is collected.

    • The concentration of insulin or GLP-1 in the supernatant is measured by ELISA.

  • Data Analysis: The fold-increase in hormone secretion relative to the vehicle control is calculated.

3. In Vivo Oral Glucose Tolerance Test (OGTT)

  • Animal Models: Male C57BL/6 mice or Zucker Diabetic Fatty (ZDF) rats are commonly used.

  • Protocol:

    • Animals are fasted overnight (typically 12-16 hours) with free access to water.

    • A baseline blood sample is collected via tail snip.

    • The test compound or vehicle is administered orally (p.o.).

    • After a set time (e.g., 30 minutes), a glucose solution (typically 2 g/kg) is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.

Conclusion

PSN-375963 demonstrates clear in vitro activity as a GPR119 agonist. However, the lack of extensive, publicly available in vivo data makes it challenging to validate its therapeutic potential in animal models. In contrast, alternative GPR119 agonists such as GSK1292263, MBX-2982, and APD597 have been more thoroughly characterized in vivo, demonstrating effects on glucose homeostasis and incretin secretion. One study has suggested that synthetic agonists like PSN-375963 may have off-target effects, which could be a contributing factor to the limited in vivo validation data. For researchers considering PSN-375963, it is crucial to acknowledge this data gap and to consider more extensively profiled alternatives for comparative studies. Further in vivo studies are necessary to fully understand the efficacy and safety profile of PSN-375963 and to determine if its in vitro promise translates to a tangible therapeutic benefit.

References

Independent Verification of PSN 375963's Agonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-protein coupled receptor 119 (GPR119) agonist, PSN 375963, with alternative compounds. The information presented is supported by experimental data to aid in the independent verification of its agonist activity.

Comparative Analysis of GPR119 Agonist Potency

The agonist activity of this compound and its alternatives is typically quantified by their half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency. The following table summarizes the reported EC50 values for this compound and other notable GPR119 agonists, including the endogenous ligand oleoylethanolamide (OEA) and other synthetic compounds.

Compound NameReceptor SpeciesEC50 (µM)Reference(s)
This compound Human8.4[1]
Mouse7.9[1]
Oleoylethanolamide (OEA)HumanSimilar to this compound[1]
AR-231,453Human0.0047 - 0.009[2]
PSN-632,408Human7.9[3]
Mouse5.6

Experimental Protocols for Agonist Activity Verification

The agonist activity of compounds like this compound at the GPR119 receptor is primarily determined through in vitro assays that measure the downstream consequences of receptor activation. The two most common assays are the cAMP accumulation assay and the glucose-stimulated insulin secretion (GSIS) assay.

Cyclic AMP (cAMP) Accumulation Assay

GPR119 is a Gs-alpha coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.

Objective: To quantify the increase in intracellular cAMP in response to agonist stimulation.

General Protocol:

  • Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics. Cells are seeded into 384-well plates.

  • Compound Preparation: Test compounds, including a reference agonist (like OEA or AR-231,453) and this compound, are prepared in a suitable buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Stimulation: The culture medium is removed from the cells, and the prepared compound solutions are added. The plates are then incubated at room temperature for a specified period (e.g., 30-60 minutes).

  • Cell Lysis and Detection: A lysis buffer containing detection reagents (e.g., HTRF reagents with a fluorescent cAMP tracer) is added to the wells.

  • Signal Measurement: The plate is read using a plate reader capable of detecting the specific signal (e.g., time-resolved fluorescence resonance energy transfer). The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The data is normalized to a positive control (e.g., a high concentration of a potent agonist) and a negative control (vehicle). EC50 values are calculated by fitting the data to a dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is particularly relevant for GPR119 agonists due to the receptor's expression in pancreatic β-cells and its role in modulating insulin secretion.

Objective: To measure the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells by a GPR119 agonist.

General Protocol:

  • Cell Culture: A pancreatic β-cell line, such as MIN6 or INS-1, is cultured in a standard medium. Cells are seeded into 96-well plates.

  • Pre-incubation: The culture medium is replaced with a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) and incubated for a period (e.g., 1-2 hours) to establish a basal insulin secretion level.

  • Agonist and Glucose Stimulation: The pre-incubation buffer is removed, and cells are treated with KRBB containing either a low or high concentration of glucose, in the presence or absence of the test compound (this compound).

  • Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant from each well is collected.

  • Insulin Quantification: The concentration of insulin in the collected supernatant is measured using a commercially available Insulin ELISA kit.

  • Data Analysis: The amount of insulin secreted in the presence of the agonist is compared to the amount secreted with glucose alone. The results are typically expressed as a fold increase over the basal secretion.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the verification of this compound's agonist activity, the following diagrams are provided.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Agonist This compound (Agonist) Agonist->GPR119 Binds to

Caption: GPR119 signaling pathway upon agonist binding.

Agonist_Verification_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison Cell_Culture Culture GPR119-expressing cells (e.g., HEK293, MIN6) Stimulation Stimulate cells with compounds Cell_Culture->Stimulation Compound_Prep Prepare this compound and control compounds Compound_Prep->Stimulation Measurement Measure downstream signal (cAMP levels or Insulin secretion) Stimulation->Measurement Normalization Normalize data to controls Measurement->Normalization Curve_Fitting Fit dose-response curve Normalization->Curve_Fitting EC50_Det Determine EC50 value Curve_Fitting->EC50_Det Compare_Data Compare EC50 with known agonists EC50_Det->Compare_Data

Caption: Experimental workflow for agonist activity verification.

References

Head-to-Head Comparison: PSN 375963 versus AR231453 for GPR119 Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic agonists of the G protein-coupled receptor 119 (GPR119), PSN 375963 and AR231453. GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] This comparison summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Executive Summary

AR231453 emerges as a potent and specific GPR119 agonist with well-documented efficacy in stimulating cAMP production, insulin secretion, and GLP-1 release.[2][3] In contrast, while this compound is also a GPR119 agonist, publicly available data on its functional potency is limited. Notably, studies suggest that this compound exhibits divergent signaling properties compared to endogenous agonists and may act through GPR119-independent pathways, raising questions about its specificity and therapeutic utility as a conventional GPR119 agonist.[4][5]

Data Presentation

Table 1: In Vitro Potency and Efficacy
ParameterThis compoundAR231453Reference
Target G Protein-Coupled Receptor 119 (GPR119)G Protein-Coupled Receptor 119 (GPR119)
Binding Affinity (EC50) 8.4 µM (human GPR119)7.9 µM (mouse GPR119)Not explicitly reported, but functional assays indicate high affinity.
cAMP Accumulation (EC50) Data not publicly available. Described as having divergent effects compared to endogenous agonists.4.7 nM
Insulin Secretion (EC50) Data not publicly available. Described as having divergent effects compared to endogenous agonists.3.5 nM (HIT-T15 cells)0.5 nM (Min6 cells, 10 mM glucose)
GLP-1 Release (EC50) Data not publicly available.78 nM (GLUTag cells, 0 mM glucose)17 nM (GLUTag cells, 10 mM glucose)
Reported Specificity May activate GPR119-independent pathways.Highly selective for GPR119; inactive at over 230 other GPCRs.
Table 2: In Vivo Effects
ParameterThis compoundAR231453Reference
Oral Glucose Tolerance Data not publicly available.Markedly improves oral glucose tolerance in mice (20 mg/kg).
GLP-1 Release Data not publicly available.Significantly increases plasma active GLP-1 levels in mice.
β-cell Replication Data not publicly available.Stimulates β-cell replication and improves islet graft function in diabetic mice.

Experimental Protocols

cAMP Accumulation Assay (General Protocol)

A common method for assessing Gαs-coupled GPCR activation is the measurement of intracellular cyclic adenosine monophosphate (cAMP) accumulation. A typical protocol involves:

  • Cell Culture: Cells stably or transiently expressing the human or mouse GPR119 receptor (e.g., HEK293, CHO) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96- or 384-well plates and incubated. Prior to the assay, the culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Test compounds (this compound or AR231453) at varying concentrations are added to the wells, and the plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay.

  • Data Analysis: The results are typically normalized to a positive control (e.g., forskolin) and plotted as a dose-response curve to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (MIN6c4 or HIT-T15 cells)

This assay measures the ability of a compound to potentiate insulin secretion in response to glucose in pancreatic β-cell lines. A general protocol is as follows:

  • Cell Culture: Insulin-secreting cell lines like MIN6c4 or HIT-T15 are cultured under standard conditions.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a period to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with buffers containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose concentrations, with or without the test compounds (this compound or AR231453) at various concentrations.

  • Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay.

  • Data Analysis: Insulin secretion in the presence of the agonist is compared to the control (vehicle) at both low and high glucose concentrations to determine the glucose-dependent insulinotropic effect.

GLP-1 Release Assay (GLUTag cells)

This assay is used to determine the effect of GPR119 agonists on the secretion of GLP-1 from enteroendocrine L-cells.

  • Cell Culture: GLUTag cells, a murine L-cell line, are cultured in an appropriate medium.

  • Assay Conditions: Cells are washed and incubated in a buffer with varying concentrations of glucose (e.g., 0 mM and 10 mM) and the test compounds.

  • Sample Collection: After the incubation period, the supernatant is collected.

  • GLP-1 Measurement: The amount of active GLP-1 in the supernatant is quantified using a specific ELISA kit.

  • Data Analysis: GLP-1 release is plotted against the agonist concentration to calculate the EC50.

Mandatory Visualization

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (e.g., AR231453) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis EPAC->Insulin_Vesicles Promotes Exocytosis EPAC->GLP1_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion Experimental_Workflow cluster_invitro In Vitro Agonist Characterization start Start cell_culture Cell Culture (GPR119-expressing cells) start->cell_culture binding_assay Radioligand Binding Assay (Determine Affinity) cell_culture->binding_assay functional_assay Functional Assays cell_culture->functional_assay data_analysis Data Analysis (EC50, Emax) binding_assay->data_analysis cAMP_assay cAMP Accumulation Assay (Measure Gs activation) functional_assay->cAMP_assay insulin_assay Insulin Secretion Assay (Measure β-cell response) functional_assay->insulin_assay glp1_assay GLP-1 Release Assay (Measure L-cell response) functional_assay->glp1_assay cAMP_assay->data_analysis insulin_assay->data_analysis glp1_assay->data_analysis end End data_analysis->end

References

Assessing the Reproducibility of PSN 375963 Experimental Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the experimental data surrounding the GPR119 agonist, PSN 375963, reveals important considerations regarding the reproducibility and interpretation of its biological effects. This guide provides a comparative overview of this compound's performance against other GPR119 agonists, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in their evaluation.

Introduction to this compound and GPR119

This compound is a synthetic, small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells. The initial discovery and characterization of this compound were detailed in a seminal 2006 publication in Cell Metabolism by Overton et al.

Comparative Analysis of In Vitro Efficacy

The initial characterization of this compound demonstrated its ability to activate the GPR119 receptor and stimulate cAMP production. However, subsequent studies have raised questions about the reproducibility and specificity of its effects, particularly when compared to the endogenous ligand oleoylethanolamide (OEA) and other synthetic agonists.

A key study by Ning et al. in the British Journal of Pharmacology (2008) highlighted divergent signaling pathways and effects on insulin secretion between endogenous and synthetic GPR119 agonists. This study is central to assessing the reproducibility of this compound's effects and suggests that while it does activate GPR119, it may also engage in GPR119-independent pathways.

Table 1: Comparison of In Vitro Potency and Efficacy of GPR119 Agonists

CompoundTargetAssayCell LineEC50Efficacy (relative to control)Reference
This compound Human GPR119cAMP AccumulationHEK2938.4 µM-(Ning et al., 2008)
This compound Mouse GPR119cAMP AccumulationHEK2937.9 µM-(Ning et al., 2008)
OEA Human GPR119cAMP AccumulationHEK293~10 µM-(Overton et al., 2006)
PSN632408 Human GPR119cAMP AccumulationHEK293-Potent cAMP increase(Overton et al., 2006)
AR231453 Human GPR119cAMP AccumulationHIT-T15-Significant cAMP increase[1]

Reproducibility of Signaling Pathway Activation

The study by Ning et al. (2008) provides critical data on the differing downstream effects of GPR119 activation by various agonists in MIN6c4 insulinoma cells. These findings underscore the importance of not relying solely on initial potency data and highlight potential for biased agonism or off-target effects.

Table 2: Comparison of Signaling Effects of GPR119 Agonists in MIN6c4 Cells

Compound (at 10 µM)Effect on Glucose-Stimulated Insulin Secretion (GSIS)Effect on cAMP LevelsEffect on Intracellular Calcium [Ca2+]iReference
OEA PotentiationIncreasePotentiation of glucose-stimulated increase(Ning et al., 2008)
This compound Divergent effects, less potent than OEADivergent effectsDivergent effects(Ning et al., 2008)
PSN632408 Divergent effects, different from OEA and this compoundDivergent effectsDivergent effects(Ning et al., 2008)

The divergent effects observed with this compound and PSN632408 suggest that their signaling cascade may differ from that of the endogenous ligand OEA, potentially involving GPR119-independent pathways. This has significant implications for the interpretation of experimental results and the therapeutic potential of these compounds.

Experimental Protocols

To facilitate the independent verification and extension of these findings, detailed methodologies for the key experiments are provided below.

cAMP Accumulation Assay

This protocol is based on methods commonly used for assessing Gαs-coupled GPCR activation.

Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For GPR119 expression, cells are transiently transfected with a mammalian expression vector containing the human or mouse GPR119 cDNA using a suitable transfection reagent.

Assay Procedure:

  • Seed transfected cells into 96-well plates and culture for 24-48 hours.

  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.

  • Add varying concentrations of the test compound (e.g., this compound, OEA) and incubate for a further 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data are typically normalized to a positive control (e.g., forskolin) and EC50 values are calculated using a non-linear regression analysis.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for use with pancreatic β-cell lines such as MIN6c4.

Cell Culture:

  • MIN6c4 cells are maintained in DMEM containing 15% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

Assay Procedure:

  • Seed MIN6c4 cells into 24-well plates and culture until they reach approximately 80-90% confluency.

  • Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2.8 mM glucose.

  • Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C.

  • Replace the pre-incubation buffer with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the test compounds, and incubate for 1-2 hours at 37°C.

  • Collect the supernatant and measure the concentration of secreted insulin using an insulin ELISA kit.

  • The results are typically expressed as fold-increase in insulin secretion at high glucose compared to low glucose, or as a percentage of a positive control.

Signaling Pathway Diagrams

To visually represent the mechanisms discussed, the following diagrams were generated using Graphviz.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Agonist This compound (or other agonist) Agonist->GPR119 AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Insulin Insulin Secretion (in β-cells) PKA->Insulin GLP1 GLP-1 Release (in L-cells) PKA->GLP1 EPAC->Insulin EPAC->GLP1

Caption: GPR119 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Screening Start Compound Library (this compound & Alternatives) cAMP_Assay cAMP Accumulation Assay (HEK293-GPR119) Start->cAMP_Assay GSIS_Assay GSIS Assay (MIN6c4 cells) cAMP_Assay->GSIS_Assay Data_Analysis Data Analysis (EC50, Efficacy) GSIS_Assay->Data_Analysis Conclusion Identify Hits with Reproducible & On-Target Effects Data_Analysis->Conclusion

Caption: Experimental Workflow for In Vitro Compound Screening.

Comparison with Alternative GPR119 Agonists

Several other synthetic GPR119 agonists have been developed and, in some cases, have progressed to clinical trials. These compounds provide a broader context for evaluating the performance and potential of this compound.

Table 3: Overview of Alternative GPR119 Agonists

CompoundDeveloper/OriginKey FindingsClinical Development Status
PSN632408 ProsidionPotent GPR119 agonist, used in preclinical studies to demonstrate hypophagic effects.[2][3]Preclinical
AR231453 Arena PharmaceuticalsFirst potent, orally available GPR119 agonist reported; enhances glucose-dependent insulin secretion and GLP-1 release.[1][4]Preclinical
GSK1292263 GlaxoSmithKlineShowed modest effects on glucose control in Phase II clinical trials.Phase II Completed
DS-8500a Daiichi SankyoDemonstrated dose-dependent HbA1c lowering in a 12-week Phase II study in Japanese patients with type 2 diabetes.Discontinued
JNJ-38431055 (APD597) Johnson & Johnson/ArenaEntered Phase I clinical trials.Terminated

The clinical development of several GPR119 agonists has been challenging, with many failing to demonstrate robust efficacy in later-stage trials. This highlights the complexities of translating preclinical findings to human outcomes and underscores the need for a thorough understanding of a compound's mechanism of action, including potential off-target effects.

Conclusion and Future Directions

The experimental evidence surrounding this compound suggests that while it is an agonist of GPR119, its effects may not be fully reproducible or entirely mediated through this receptor. The divergent signaling and functional outcomes observed in comparative studies with the endogenous ligand OEA warrant careful consideration when designing and interpreting experiments using this compound.

For researchers investigating the GPR119 pathway, it is crucial to:

  • Utilize multiple agonists , including endogenous ligands and other synthetic compounds, to confirm that observed effects are truly GPR119-mediated.

  • Employ GPR119 knockout or knockdown models to definitively attribute pharmacological effects to the target receptor.

  • Characterize downstream signaling pathways beyond cAMP to understand the full spectrum of a compound's activity.

By taking a comprehensive and comparative approach, the scientific community can build a more robust and reproducible understanding of GPR119 biology and its potential as a therapeutic target.

References

Confirming On-Target Effects of PSN-375963: A Comparative Guide to siRNA-Based Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to confirm the on-target effects of PSN-375963, a known GPR119 agonist. Particular emphasis is placed on the use of small interfering RNA (siRNA) as a powerful validation tool.

PSN-375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and metabolic disorders.[1][2][3] Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates the secretion of insulin and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This is primarily mediated through the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, studies have suggested that synthetic agonists like PSN-375963 may exhibit signaling pathways that diverge from endogenous ligands and potentially activate GPR119-independent pathways, making rigorous on-target validation essential.

This guide compares the use of siRNA-mediated gene silencing with other validation methods to unequivocally attribute the pharmacological effects of PSN-375963 to its interaction with GPR119.

Comparison of On-Target Validation Strategies

To ensure that the observed biological effects of PSN-375963 are a direct result of its interaction with GPR119, various experimental approaches can be employed. The following table provides a comparative overview of these methods.

Validation Method Principle Advantages Disadvantages
siRNA-Mediated Knockdown Temporarily silences the expression of the target gene (GPR119) using sequence-specific small interfering RNA. The effect of the compound is then assessed in cells with reduced target expression.High specificity for the target gene. Relatively rapid and cost-effective compared to generating knockout models. Allows for transient knockdown, which can be useful for studying essential genes.Transfection efficiency can vary between cell types. Potential for off-target effects of the siRNA itself. Knockdown is transient.
GPR119 Knockout (KO) Animal Models Utilizes genetically engineered animals (e.g., mice) that lack a functional GPR119 gene. The compound's effects are compared between wild-type and KO animals.Provides in vivo validation of the compound's on-target effects in a whole-organism context.Time-consuming and expensive to generate and maintain. Potential for developmental compensation mechanisms.
Receptor Binding Assays Directly measures the affinity of the compound for the GPR119 receptor using radiolabeled ligands or other detection methods.Quantifies the direct interaction between the compound and its target. High-throughput screening is possible.Does not provide information about the functional consequences of binding (i.e., agonism vs. antagonism). Can be technically challenging.
Downstream Signaling Assays Measures the activation of signaling molecules downstream of GPR119, such as cAMP accumulation, after compound treatment.Confirms functional agonism of the receptor. Can be adapted for high-throughput formats.Does not definitively rule out off-target effects that may also influence the same signaling pathway.
Pharmacological Blockade with Antagonists Pre-treatment of cells or animals with a known GPR119 antagonist to see if it blocks the effects of the agonist (PSN-375963).Provides evidence for the involvement of the specific receptor in the observed effect.Dependent on the availability and specificity of a suitable antagonist.

Experimental Protocols

siRNA-Mediated Knockdown of GPR119

This protocol outlines the general steps for silencing GPR119 expression in a suitable cell line (e.g., MIN6c4 insulinoma cells) to validate the on-target effects of PSN-375963.

Materials:

  • GPR119-specific siRNA and non-targeting control siRNA

  • Transfection reagent

  • Cell culture medium and supplements

  • 6-well plates

  • Assay reagents for downstream analysis (e.g., cAMP assay kit, insulin ELISA kit)

  • PSN-375963

Procedure:

  • Cell Seeding: One day prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • In separate tubes, dilute the GPR119 siRNA and the non-targeting control siRNA in serum-free medium.

    • In another set of tubes, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA with the diluted transfection reagent and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and wash with serum-free medium.

    • Add the siRNA-transfection reagent complexes to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • Add complete growth medium and incubate for an additional 24-72 hours. The optimal time should be determined to achieve maximal knockdown of the GPR119 protein.

  • Validation of Knockdown: After the incubation period, assess the efficiency of GPR119 knockdown by quantitative real-time PCR (qRT-PCR) to measure mRNA levels or by Western blotting to measure protein levels.

  • Treatment with PSN-375963:

    • Once knockdown is confirmed, treat the GPR119-silenced cells and the control cells with PSN-375963 at various concentrations.

    • Include a vehicle control group.

  • Downstream Analysis: Measure the biological response of interest, such as intracellular cAMP levels or insulin secretion. A significant reduction in the effect of PSN-375963 in the GPR119-silenced cells compared to the control cells would confirm the on-target effect.

cAMP Accumulation Assay

This protocol measures the increase in intracellular cAMP levels following GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119

  • PSN-375963

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well white plates

Procedure:

  • Cell Seeding: Seed HEK293-GPR119 cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of PSN-375963 and forskolin.

  • Treatment: Add the compound dilutions to the cells and incubate for the time specified in the assay kit protocol (typically 30-60 minutes).

  • Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 value.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSN375963 PSN-375963 GPR119 GPR119 PSN375963->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Insulin Insulin/ Incretin Secretion PKA->Insulin promotes

Caption: GPR119 signaling pathway initiated by PSN-375963.

siRNA_Validation_Workflow cluster_setup Experimental Setup cluster_validation Knockdown Validation cluster_treatment Compound Treatment & Analysis cluster_conclusion Conclusion Cells Seed Cells Transfection Transfect with GPR119 siRNA or Control siRNA Cells->Transfection Incubation Incubate (24-72h) Transfection->Incubation Validation Confirm GPR119 Knockdown (qRT-PCR/Western Blot) Incubation->Validation Treatment Treat with PSN-375963 Validation->Treatment Analysis Measure Downstream Effect (cAMP, Insulin Secretion) Treatment->Analysis Conclusion On-Target Effect Confirmed? Analysis->Conclusion

Caption: Workflow for siRNA-mediated on-target validation.

By employing a combination of these techniques, with a particular focus on the specificity afforded by siRNA, researchers can confidently ascertain the on-target effects of PSN-375963 and other GPR119 agonists, thereby advancing the development of novel therapeutics for metabolic diseases.

References

Safety Operating Guide

Proper Disposal of PSN 375963: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures for PSN 375963 is not readily found, this guide provides a framework for its proper disposal based on general principles for research compounds and available information on its chemical nature. This compound is identified as a selective ligand for the GPR119 receptor, suggesting it is a small molecule compound used in research settings.[1]

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to adhere to standard laboratory safety protocols.[2] When a specific SDS is not available, the compound should be treated as hazardous.[2]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[2]

  • Eye Protection: Wear safety goggles or a face shield.[2]

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.

Step-by-Step Disposal Procedures

The correct disposal method for a research compound like this compound depends on its form (solid or liquid) and the specific regulations of your institution and local authorities.

Solid Waste Disposal:

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Liquid Waste Disposal:

For liquid waste containing this compound, chemical inactivation is a common and effective approach before disposal.

  • Select an Inactivation Reagent: Common reagents for inactivating organic compounds include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).

  • Inactivation Procedure: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A typical ratio is one part waste to ten parts inactivation solution. Allow for a sufficient reaction time, generally a minimum of 20-60 minutes.

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.

  • Final Disposal: After inactivation and neutralization, consult your institution's Environmental Health & Safety (EHS) department to determine if drain disposal with copious amounts of water is permissible, or if it must be collected as hazardous chemical waste. Never pour untreated chemical waste down the drain.

Data on Chemical Inactivation Methods

Inactivation ReagentConcentrationContact TimeNotes
Sodium Hypochlorite 0.5-1.0% final concentrationMinimum 20-60 minutesEffective for many organic compounds but can be corrosive.
Sodium Hydroxide 1 MVaries; follow institutional protocol.Strong base; requires neutralization before disposal.
Hydrochloric Acid 1 MVaries; follow institutional protocol.Strong acid; requires neutralization before disposal.

Experimental Protocol for a Spill

In the event of a spill of this compound, the following protocol should be followed:

  • Personal Precautions: Ensure appropriate PPE is worn. Avoid breathing vapors or dust.

  • Containment: Prevent further spread of the spill. For liquid spills, use an absorbent material.

  • Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb the material with an inert substance and place it in a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent.

  • Waste Disposal: All cleanup materials should be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research compound like this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Identify this compound Waste waste_type Determine Waste Form (Solid or Liquid) start->waste_type solid_waste Solid Waste (Contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid segregate_solid Segregate in Labeled Hazardous Waste Container solid_waste->segregate_solid inactivate_liquid Chemically Inactivate in Fume Hood liquid_waste->inactivate_liquid hazardous_collection Collect as Hazardous Chemical Waste segregate_solid->hazardous_collection neutralize Neutralize if Necessary (pH 5.5-9.0) inactivate_liquid->neutralize ehs_consult Consult EHS for Final Disposal Route neutralize->ehs_consult Post-Inactivation drain_disposal Permissible Drain Disposal (with copious water) ehs_consult->drain_disposal Approved ehs_consult->hazardous_collection Not Approved end End: Compliant Disposal drain_disposal->end hazardous_collection->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling PSN 375963

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the GPR119 Agonist, PSN 375963.

This document provides critical safety and logistical information for the handling and use of this compound, a selective ligand for the G-protein-coupled receptor 119 (GPR119). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Respiratory Full-face supplied air respiratorRecommended as the sole means of protection. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1].
Respiratory protectionTo be worn to avoid dust formation and breathing of vapors, mist, or gas[1].
Hands Chemical-resistant glovesGloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[1].
Eyes Safety glasses with side-shieldsConforming to EN166.
Skin and Body Protective clothingTo prevent skin contact.
Lab coat---

Health and Safety Information

Emergency Procedures:

  • Inhalation: If inhaled, move the person into fresh air.

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire Safety:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1].

  • Hazardous Combustion Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides and nitrogen oxides (NOx)[1].

  • Firefighting Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.

Disposal Plan:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.

Experimental Protocol: In Vitro GPR119 Activation Assay

This protocol outlines a general method for assessing the activation of GPR119 by this compound in a cell-based assay.

Methodology:

  • Cell Culture: Maintain a stable cell line expressing human GPR119, such as Tango™ GPR119-bla U2OS DA cells.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to determine a dose-response curve.

  • Cell Plating: Seed the GPR119-expressing cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the various concentrations of this compound. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells with the compound for a specified period to allow for receptor activation and downstream signaling.

  • Signal Detection: Measure the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the GPR119 signaling pathway. This can be achieved using various commercially available cAMP assay kits (e.g., HTRF, ELISA, or fluorescence-based reporter assays).

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Visualizing Key Processes

GPR119 Signaling Pathway:

The following diagram illustrates the signaling cascade initiated by the activation of GPR119.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Caption: GPR119 activation by this compound initiates a Gαs-coupled signaling cascade.

Experimental Workflow for GPR119 Activation Assay:

The diagram below outlines the key steps in an in vitro assay to measure GPR119 activation.

Experimental_Workflow A 1. Cell Culture (GPR119-expressing cells) C 3. Cell Plating (Multi-well plate) A->C B 2. Compound Preparation (Serial dilution of this compound) D 4. Compound Treatment B->D C->D E 5. Incubation D->E F 6. Signal Detection (cAMP Assay) E->F G 7. Data Analysis (Dose-response curve) F->G

Caption: Workflow for an in vitro GPR119 activation assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.